(S)-Oxybutynin hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-VZYDHVRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945773 | |
| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230949-16-3 | |
| Record name | (S)-Oxybutynin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230949-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esoxybutynin Chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Esoxybutynin Chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S547MDN7WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of (S)-Oxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Oxybutynin hydrochloride, the levorotatory enantiomer of oxybutynin (B1027), is a compound of significant interest in the fields of urology and pharmacology. While racemic oxybutynin has long been a cornerstone in the treatment of overactive bladder (OAB), research into its individual enantiomers has revealed a nuanced pharmacological profile. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on its molecular interactions and physiological effects. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacodynamics.
Core Mechanism of Action: A Multi-faceted Approach
The therapeutic efficacy of this compound stems from a combination of pharmacological actions, primarily its anticholinergic properties, supplemented by direct smooth muscle relaxant effects, calcium channel blockade, and local anesthetic activity. While the anticholinergic activity is stereoselective, with the (R)-enantiomer being significantly more potent, this compound contributes to the overall pharmacological profile of the racemate and exhibits its own distinct activities.[1][2][3]
Anticholinergic Activity: Muscarinic Receptor Antagonism
The principal mechanism of action of oxybutynin is the competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors.[4] Acetylcholine is the primary neurotransmitter responsible for mediating detrusor smooth muscle contraction. By blocking these receptors, particularly the M3 subtype, oxybutynin leads to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[2][3]
(S)-Oxybutynin exhibits significantly lower affinity for muscarinic receptors compared to its (R)-enantiomer.[1] This stereoselectivity is a critical aspect of its pharmacology. While the (R)-enantiomer is largely responsible for the potent anticholinergic effects, and consequently the common side effects like dry mouth, the (S)-enantiomer's contribution to the overall activity of the racemate is a subject of ongoing investigation.
Signaling Pathway for Muscarinic Receptor Antagonism
Caption: Signaling pathway of M3 muscarinic receptor antagonism by (S)-Oxybutynin.
Direct Smooth Muscle Relaxation (Antispasmodic Effect)
Beyond its anticholinergic action, oxybutynin exerts a direct relaxant effect on smooth muscle, independent of muscarinic receptor blockade.[4] This spasmolytic activity is considered non-stereoselective, meaning both the (R)- and (S)-enantiomers contribute to this effect.[2] While this direct antispasmodic effect is weaker than its anticholinergic action, it is believed to contribute to the overall therapeutic benefit in reducing bladder muscle spasms.[3][4] The precise molecular mechanism of this direct relaxation is thought to involve the modulation of intracellular calcium levels.
Calcium Channel Blockade
Oxybutynin has been shown to possess calcium channel blocking properties.[5] By inhibiting the influx of extracellular calcium through L-type calcium channels in smooth muscle cells, it can directly induce muscle relaxation. This action is not dependent on acetylcholine and contributes to the non-anticholinergic component of its muscle relaxant effects. Higher concentrations of oxybutynin have been shown to depress contractions induced by high potassium concentrations, which is indicative of calcium channel antagonism.
Logical Relationship of Calcium Channel Blockade
Caption: Mechanism of calcium channel blockade by (S)-Oxybutynin.
Local Anesthetic Effect
Oxybutynin also exhibits local anesthetic properties, which are attributed to the blockade of sodium channels in nerve fibers.[4] This action can reduce the transmission of sensory signals from the bladder, potentially contributing to the relief of urgency and bladder pain. Studies have shown that intravesical administration of oxybutynin can desensitize C-fiber afferents in the bladder wall, which are involved in the sensation of bladder filling and urgency.[6] This effect is also considered to be non-stereoselective.
Quantitative Data
The following tables summarize the available quantitative data for the binding affinities of oxybutynin enantiomers and their primary metabolite, N-desethyloxybutynin (DEO), at human muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Oxybutynin Enantiomers and Metabolites
| Compound | M1 | M2 | M3 | M4 | M5 |
| (R)-Oxybutynin | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-Oxybutynin | Data not available | Data not available | Data not available | Data not available | Data not available |
| (R,S)-Oxybutynin | 0.85 | Data not available | Data not available | Data not available | Data not available |
| (R)-N-DEO | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-N-DEO | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ki values for the individual enantiomers across all five human muscarinic receptor subtypes are not consistently reported in a single study. The value for (R,S)-Oxybutynin is from a study on human bladder detrusor and mucosa, which are rich in M2 and M3 receptors.[7] Studies have shown that the (R)-enantiomer is significantly more potent than the (S)-enantiomer at M1, M2, and M3 receptors.[1]
Table 2: Functional Antagonism (pA2 values) of Oxybutynin Enantiomers in Guinea Pig Tissues
| Compound | M1 (Rabbit Vas Deferens) | M2 (Guinea Pig Atria) | M3 (Guinea Pig Bladder) |
| (R)-Oxybutynin | 8.3 | 7.6 | 8.2 |
| (S)-Oxybutynin | 6.4 | 6.5 | 6.8 |
| (R,S)-Oxybutynin | 8.2 | 7.6 | 8.1 |
Source: Noronha-Blob L, Kachur JF. J Pharmacol Exp Ther. 1991 Feb;256(2):562-7.[1]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are prepared from cultured cell lines (e.g., CHO-K1 cells).
-
Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug, this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brazjurol.com.br [brazjurol.com.br]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depressant action of oxybutynin on the contractility of intestinal and urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravesical oxybutynin: a local anesthetic effect on bladder C afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
An In-depth Technical Guide to the Synthesis and Purification of (S)-Oxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (S)-Oxybutynin hydrochloride, a chiral muscarinic receptor antagonist. The document details various synthetic pathways to the key intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, and its subsequent conversion to the final active pharmaceutical ingredient (API). Furthermore, it outlines purification methodologies, including chiral high-performance liquid chromatography (HPLC) and recrystallization, to ensure high enantiomeric purity and chemical quality.
I. Synthesis of this compound
The synthesis of this compound is a multi-step process that hinges on the preparation of the chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This section details various approaches to synthesizing this key intermediate and the final esterification and salt formation steps.
A. Synthesis of the Key Intermediate: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
Several synthetic routes have been developed to produce (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with high enantiomeric excess (e.e.). Below are summaries and experimental protocols for prominent methods.
1. Catalytic Enantioselective Cyanosilylation
A practical and efficient method involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. This approach, reported by Shibasaki et al., affords the desired (S)-acid in high yield and excellent enantiomeric excess.[1]
-
Experimental Protocol:
-
Cyanosilylation: Cyclohexyl phenyl ketone is subjected to catalytic enantioselective cyanosilylation using a chiral gadolinium complex (1 mol%).[1] This step yields the corresponding cyanohydrin with an enantiomeric excess of 94%.[1]
-
Hydrolysis and Oxidation: The resulting cyanohydrin undergoes subsequent reduction, desilylation, and oxidation to afford (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[1] The overall yield for this process is reported to be 80%, with an enantiomeric excess greater than 99.5%.[2]
-
2. Asymmetric Hydrogenation and Related Methods
Another approach involves the acetalization of (S)-mandelic acid with trimethylacetaldehyde (B18807), followed by a series of reactions including stereoselective coupling with cyclohexanone (B45756), dehydration, hydrolysis, and hydrogenation. This method can be performed on a large scale and results in an excellent enantiomeric excess.[1]
-
Experimental Protocol:
-
(S)-Mandelic acid (26) is acetalized with trimethylacetaldehyde (pivaldehyde) to form a dioxolone (27).[1]
-
The dioxolone is deprotonated and stereoselectively coupled with cyclohexanone at -78 °C to yield the alcohol (28).[1]
-
Dehydration of the alcohol followed by hydrolysis and hydrogenation yields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-9 with an excellent enantiomeric excess (>99.9%) and an overall yield of 66%.[1][2]
-
3. Chiral Resolution of Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid
A classical approach involves the resolution of the racemic acid using a chiral resolving agent. L-tyrosine methyl ester has been successfully employed for this purpose.
-
Experimental Protocol:
| Method | Key Reagents | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Catalytic Enantioselective Cyanosilylation | Cyclohexyl phenyl ketone, chiral gadolinium complex | 80% | >99.5% | [2] |
| Asymmetric Hydrogenation | (S)-Mandelic acid, trimethylacetaldehyde, cyclohexanone | 66% | >99.9% | [1][2] |
| Chiral Resolution | Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, L-tyrosine methyl ester | 42% | Not specified | [2][3] |
B. Final Esterification and Salt Formation
Once the enantiomerically pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is obtained, the final steps involve esterification with a suitable amino alcohol and subsequent conversion to the hydrochloride salt.
1. Esterification
The esterification is typically carried out with 4-diethylamino-2-butyn-1-ol.
-
Experimental Protocol:
-
The activated (S)-acid is reacted with 4-diethylamino-2-butyn-1-ol to form (S)-Oxybutynin.[2]
-
2. Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt to improve the stability and solubility of the compound.
-
Experimental Protocol:
Caption: Synthetic pathways to this compound.
II. Purification of this compound
Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. This section covers recrystallization and chiral HPLC methods for the purification of this compound.
A. Recrystallization
Recrystallization is a common method for purifying crude solid compounds. The choice of solvent is crucial for effective purification.
-
Experimental Protocol:
-
The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethyl acetate (B1210297) or dilute hydrochloric acid.[4]
-
The solution is then allowed to cool slowly, promoting the formation of pure crystals of this compound while impurities remain in the mother liquor.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried. A patent describes dissolving the crude hydrochloride in water, extracting with toluene (B28343) to remove impurities, treating with activated carbon, and then precipitating the purified product by adding concentrated hydrochloric acid and cooling.[4]
-
B. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique to separate enantiomers and determine the enantiomeric purity of the final product.
1. Analytical Chiral HPLC
This method is used to determine the enantiomeric excess of this compound.
-
Experimental Protocol:
-
Method 1: Normal Phase HPLC
-
Method 2: Reversed-Phase HPLC with Chiral Mobile Phase Additive
-
| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed-Phase with CMPA) |
| Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm[5] | C18 reversed-phase[6] |
| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine (80:20)[5] | 30 mmol/L KH2PO4-acetonitrile (80:20, v/v) with 60 mmol/L HP-β-CD, pH 4.0[6] |
| Flow Rate | 0.6 mL/min[5] | 0.8 mL/min[6] |
| Detection | UV | 223 nm[6] |
| Temperature | Not specified | 28 °C[6] |
2. Preparative Chiral Chromatography
For large-scale separation of enantiomers, preparative chiral chromatography techniques can be employed. Recycling high-speed counter-current chromatography has been successfully applied for this purpose.
-
Experimental Protocol:
-
Solvent System: n-hexane, methyl tert-butyl ether, and 0.1 mol/L phosphate (B84403) buffer solution (pH = 5.0) with a volume ratio of 6:4:10.[7]
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin.[7]
-
Under optimized conditions, 15 mg of racemic oxybutynin (B1027) was separated, yielding both enantiomers with purities over 96.5% and recoveries of 80-82%.[7]
-
Caption: Purification workflow for this compound.
III. Conclusion
The synthesis and purification of this compound require careful selection of synthetic routes and purification methods to achieve high yield and enantiomeric purity. The methods outlined in this guide, from enantioselective synthesis of the key chiral acid to final purification by recrystallization and chiral chromatography, provide a robust framework for researchers and drug development professionals working with this important pharmaceutical compound. The provided experimental details and comparative data serve as a valuable resource for process development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CZ296056B6 - Process for preparing oxybutynin - Google Patents [patents.google.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Determining the Enantiomeric Purity of (S)-Oxybutynin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies for determining the enantiomeric purity of (S)-Oxybutynin hydrochloride. Enantiomeric purity is a critical quality attribute for chiral drugs like (S)-Oxybutynin, as the different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the core analytical techniques, provides detailed experimental protocols, and summarizes key validation data to support robust and accurate analysis.
Introduction to (S)-Oxybutynin and Chiral Analysis
Oxybutynin (B1027) is an anticholinergic agent used to treat overactive bladder. It contains a single chiral center, and therefore, exists as two enantiomers: (S)-Oxybutynin and (R)-Oxybutynin. The pharmacological activity of racemic oxybutynin resides predominantly in the (R)-enantiomer. However, the (S)-enantiomer is also of significant interest. The accurate determination of the enantiomeric composition of this compound is crucial for quality control, stability studies, and regulatory compliance.
The primary analytical challenge lies in separating and quantifying the two enantiomers, which have identical physical and chemical properties in an achiral environment. This necessitates the use of chiral separation techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and well-established method. Capillary Electrophoresis (CE) offers a viable alternative with its own set of advantages.
Analytical Methodologies for Enantiomeric Purity Determination
The determination of this compound's enantiomeric purity predominantly relies on chiral chromatography. This section details the principles and common practices of the most effective methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations. The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used for the analysis of oxybutynin enantiomers.
Principle of Chiral HPLC Separation:
(S)-Oxybutynin Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (S)-Oxybutynin hydrochloride. The information presented herein is crucial for the formulation development, manufacturing, and analytical characterization of this active pharmaceutical ingredient (API). It is important to note that while the focus of this guide is on the (S)-enantiomer, a significant portion of the available public data pertains to the racemic mixture of oxybutynin (B1027) hydrochloride. This guide will clearly distinguish between data specific to the (S)-enantiomer and data for the racemate.
Introduction to this compound
Oxybutynin is a synthetic tertiary amine with anticholinergic and antispasmodic properties, commonly used to treat overactive bladder. It exists as a chiral molecule with two enantiomers: (R)-Oxybutynin and (S)-Oxybutynin. The hydrochloride salt of the racemate is the most common form used in pharmaceutical products. However, there is growing interest in the development of the single enantiomer, (S)-Oxybutynin (also known as esoxybutynin), due to potential differences in efficacy and side-effect profiles. A thorough understanding of the physicochemical properties of this compound is paramount for its successful development as a drug product.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and is a key parameter in formulation design. The following tables summarize the available solubility data for both racemic and this compound.
Table 1: Quantitative Solubility of Racemic Oxybutynin Hydrochloride
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 50 | Room Temperature | [1] |
| Ethanol | ~20 | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | ~50 | Not Specified | [2] |
| Dimethylformamide (DMF) | ~50 | Not Specified | [2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.2 | Not Specified | [2] |
| Aqueous Solution, pH 1 | 77 | Not Specified | [3] |
| Aqueous Solution, pH 6 | 0.8 | Not Specified | [3] |
| Aqueous Solution, pH > 9.6 | 0.012 | Not Specified | [3] |
Table 2: Qualitative Solubility of this compound and Racemic Oxybutynin Hydrochloride
| Solvent | (S)-Oxybutynin HCl | Racemic Oxybutynin HCl | Reference |
| Chloroform | Slightly Soluble | Very Soluble | [4][5] |
| Ethanol | Slightly Soluble | Freely Soluble | [4][5] |
| Methanol | Not Specified | Very Soluble | [5] |
| Acetone | Not Specified | Soluble | [5] |
| Ether | Not Specified | Slightly Soluble | [5] |
| n-Hexane | Not Specified | Very Slightly Soluble | [5] |
| Glacial Acetic Acid | Not Specified | Soluble | [1] |
Note: "Freely soluble" generally implies a solubility of >100 mg/mL, "soluble" 10-100 mg/mL, "slightly soluble" 1-10 mg/mL, and "very slightly soluble" 0.1-1 mg/mL. The qualitative data for the (S)-enantiomer is limited. It is anticipated that the solubility behavior would be similar to the racemate, but empirical verification is essential.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A common method for determining equilibrium solubility is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.
-
Equilibration: The containers are agitated (e.g., using a mechanical shaker or rotator) at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the solid phase from the liquid phase.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for Solubility Determination.
Stability Profile
The chemical stability of this compound is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, light, and humidity. Stability studies are essential to determine the appropriate storage conditions and shelf-life of the drug substance and its formulated products.
Table 3: Stability of Racemic Oxybutynin Hydrochloride under Various Conditions
| Condition | Observation | Reference |
| Solid State | Stable for at least 4 years when stored at -20°C. | [2] |
| Aqueous Solution (PBS, pH 7.2) | Not recommended to be stored for more than one day. | [2] |
| Aqueous Solution (Tap Water) | Significant degradation (>70% loss) observed within 4 weeks. | [3] |
| Aqueous Solution (Normal Saline) | More stable than in tap water, with ~80% of the initial concentration remaining after 4 weeks. | [3] |
| pH | Stability is improved in lower pH (more acidic) solutions. | [3] |
| Acid Hydrolysis | Subject to degradation. | [6] |
| Base Hydrolysis | Subject to degradation. | [6] |
| Oxidation | Subject to degradation. | [6] |
| Photolysis | Stable. | [6] |
| Thermal Degradation | Stable. | [6] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted to identify the potential degradation products and to establish the degradation pathways of the drug substance.
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: e.g., 0.1 N NaOH at room temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80°C).
-
Photostability: Exposing the solid drug substance or a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Samples are collected at various time points during the stress testing.
-
Analysis: The samples are analyzed using a stability-indicating analytical method, typically HPLC, to separate the parent drug from its degradation products.
-
Peak Purity and Mass Balance: Peak purity analysis of the parent drug peak should be performed to ensure that it is free from any co-eluting degradation products. Mass balance should be calculated to account for the parent drug and all major degradation products.
References
(S)-Oxybutynin hydrochloride pharmacological profile
An In-Depth Technical Guide to the Pharmacological Profile of (S)-Oxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) hydrochloride is a well-established antimuscarinic agent widely prescribed for the management of overactive bladder (OAB) and its associated symptoms of urgency, frequency, and urge incontinence.[1][2] It functions as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1][3] Oxybutynin is a chiral compound and is administered clinically as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[4][5]
Crucially, the pharmacological activity of racemic oxybutynin is not evenly distributed between its stereoisomers. The anticholinergic and antimuscarinic effects, which are responsible for both the therapeutic efficacy and the common side effects like dry mouth and blurred vision, reside predominantly in the (R)-enantiomer.[4][6][7] The (S)-enantiomer is reported to be essentially devoid of anticholinergic activity at clinically relevant doses.[4][7]
This technical guide provides a detailed pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamic properties, and pharmacokinetic characteristics in comparison to its more active counterpart. The data and protocols presented herein are intended to provide a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Mechanism of Action and Stereoselectivity
Oxybutynin exerts its therapeutic effect by blocking muscarinic acetylcholine receptors, primarily the M3 subtype located on the detrusor muscle of the bladder.[8] This antagonism prevents acetylcholine from inducing involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[6][9] In addition to its primary antimuscarinic action, oxybutynin also possesses direct antispasmodic and local anesthetic properties, although these are significantly weaker than its anticholinergic effects.[10][11][12]
The pharmacological actions of oxybutynin are highly stereoselective. The (R)-enantiomer is the potent antimuscarinic agent, while the (S)-enantiomer is substantially less active at muscarinic receptors.[7] This stereoselectivity has significant implications for the drug's overall profile, as the therapeutic and adverse effects are primarily driven by (R)-Oxybutynin.
Pharmacodynamics
Muscarinic Receptor Binding Affinity
The affinity of (S)-Oxybutynin for muscarinic receptor subtypes is significantly lower than that of (R)-Oxybutynin. In vitro studies using functional assays on isolated tissues have demonstrated a clear stereoselectivity for M1, M2, and M3 receptors. The isomeric affinity ratio, calculated as the potency of (S)-Oxybutynin divided by the potency of (R)-Oxybutynin, ranges from 12 to 88, indicating substantially weaker binding for the (S)-enantiomer.[7]
| Enantiomer | Receptor Subtype | pA2 Value | Isomeric Ratio [(S) / (R)] |
| (R)-Oxybutynin | M1 (Rabbit Vas Deferens) | 8.3 | \multirow{2}{}{88} |
| (S)-Oxybutynin | M1 (Rabbit Vas Deferens) | 6.4 | |
| (R)-Oxybutynin | M2 (Guinea Pig Atria) | 7.8 | \multirow{2}{}{12} |
| (S)-Oxybutynin | M2 (Guinea Pig Atria) | 6.7 | |
| (R)-Oxybutynin | M3 (Guinea Pig Bladder) | 8.2 | \multirow{2}{*}{43} |
| (S)-Oxybutynin | M3 (Guinea Pig Bladder) | 6.6 | |
| Data adapted from Noronha-Blob L & Kachur JF (1991).[7] |
In Vitro Functional Activity
Functional assays confirm the binding data, showing that (S)-Oxybutynin is a much weaker antagonist of muscarinic receptor-mediated smooth muscle contraction compared to the (R)-isomer. Studies on guinea pig bladder strips demonstrate that (R)-Oxybutynin is potent in inhibiting volume-induced contractions, while (S)-Oxybutynin is approximately 21 times less potent.[7] Similar stereoselectivity is observed in models for side effects, such as mydriasis (pupil dilation) and salivary secretion, where the potency ratio of (S)- to (R)-Oxybutynin is ~136 and ~30, respectively.[7]
Pharmacokinetics
Following oral administration of racemic oxybutynin chloride, both R- and S-enantiomers are absorbed, though pharmacokinetic parameters can vary between individuals.[10] The absolute bioavailability of oral oxybutynin is low, approximately 6%, due to extensive first-pass metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][5][10]
The primary active metabolite is N-desethyloxybutynin (DEO), which also exists as (R)- and (S)-enantiomers. The (R)-DEO metabolite is also a potent antimuscarinic agent and is thought to contribute significantly to the side effect profile of oral oxybutynin, particularly dry mouth.[1]
| Parameter | R-Oxybutynin | S-Oxybutynin |
| Cmax (ng/mL) | 3.1 (1.8) | 5.5 (3.1) |
| Tmax (hr) | 0.8 (0.3) | 0.7 (0.3) |
| AUC0-24 (ng·hr/mL) | 12.8 (7.6) | 20.9 (12.3) |
| Half-life (hr) | 2.1 (0.8) | 1.8 (0.6) |
| Mean (SD) pharmacokinetic parameters following a single 5 mg oral dose of racemic oxybutynin chloride. Data adapted from the OXYBUTYNIN product monograph.[10] |
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound (e.g., (S)-Oxybutynin) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of (S)-Oxybutynin for human M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes from CHO-K1 cells expressing human muscarinic M1, M2, or M3 receptors.[13]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[13][14]
-
Test Compound: this compound.
-
Reference Compound: (R)-Oxybutynin hydrochloride, Atropine.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well glass fiber filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 5-10 µg protein/well) in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration near its Kd, e.g., 0.5-1.0 nM), and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).
-
Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of (S)-Oxybutynin (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of (S)-Oxybutynin.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of (S)-Oxybutynin that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Isolated Bladder Strip)
This protocol assesses the functional antagonism of a compound by measuring its ability to inhibit agonist-induced muscle contraction in an isolated tissue bath.
Objective: To determine the functional potency (pA2) of (S)-Oxybutynin as an antagonist at M3 muscarinic receptors in guinea pig detrusor muscle.
Materials:
-
Guinea pig bladder.
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: this compound.
-
Krebs-Henseleit solution, oxygenated with 95% O₂ / 5% CO₂.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the urinary bladder. Place it in cold, oxygenated Krebs-Henseleit solution. Cut longitudinal strips of detrusor muscle (approx. 10 mm x 2 mm).
-
Mounting: Suspend the tissue strips in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Attach one end to a fixed holder and the other to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Carbachol, 10⁻⁹ M to 10⁻⁴ M) to establish a baseline maximal contraction.
-
Antagonist Incubation: Wash the tissue thoroughly until it returns to baseline tension. Add a fixed concentration of (S)-Oxybutynin to the bath and allow it to incubate for a pre-determined time (e.g., 30-60 minutes) to reach equilibrium.
-
Second Agonist Curve: In the continued presence of (S)-Oxybutynin, repeat the cumulative concentration-response curve for the agonist. A competitive antagonist will cause a rightward shift in the curve without reducing the maximal response.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of (S)-Oxybutynin.
-
Data Analysis:
-
For each concentration of (S)-Oxybutynin, calculate the concentration ratio (CR) = EC50 of the agonist in the presence of the antagonist / EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(CR-1) on the y-axis versus the negative log molar concentration of the antagonist (-log[S-Oxybutynin]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative log of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
The pharmacological profile of this compound is characterized by its profound lack of antimuscarinic activity when compared to its stereoisomer, (R)-Oxybutynin. Both receptor binding and functional assay data consistently demonstrate that (S)-Oxybutynin is a very weak antagonist at M1, M2, and M3 muscarinic receptors. While it is present in a 50% ratio in the clinically used racemic mixture, its contribution to the therapeutic effect and the anticholinergic side effect burden is negligible. This detailed understanding of the stereoselective pharmacology of oxybutynin is critical for the rational design and development of future antimuscarinic agents with improved therapeutic indices.
References
- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxybutynin Hydrochloride | C22H32ClNO3 | CID 91505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxybutynin - Wikipedia [en.wikipedia.org]
- 5. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.drugx.com.bd [api.drugx.com.bd]
- 7. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Characterization of the oxybutynin antagonism of drug-induced spasms in detrusor. | Semantic Scholar [semanticscholar.org]
- 13. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Enantiomers of Oxybutynin: A Technical Guide to (S)- and (R)-Oxybutynin Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin (B1027), a widely prescribed anticholinergic agent for the management of overactive bladder (OAB), is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. This technical guide provides an in-depth comparative analysis of the pharmacological activity of (S)-Oxybutynin hydrochloride and (R)-Oxybutynin. It is well-established that the therapeutic efficacy of racemic oxybutynin is primarily attributable to the potent antimuscarinic properties of the (R)-enantiomer, while the (S)-enantiomer exhibits significantly weaker anticholinergic effects. This document collates quantitative data on the receptor binding affinities and functional activities of both enantiomers, details the experimental methodologies used to ascertain these properties, and visualizes the relevant biological pathways and experimental workflows. This comprehensive overview aims to equip researchers and drug development professionals with a thorough understanding of the distinct pharmacological profiles of the oxybutynin enantiomers, which is crucial for the rational design of future therapeutic agents with improved efficacy and tolerability.
Introduction
Oxybutynin hydrochloride is a cornerstone in the pharmacotherapy of overactive bladder, a condition characterized by urinary urgency, frequency, and urge incontinence. It exerts its therapeutic effect primarily through the blockade of muscarinic acetylcholine (B1216132) receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity[1][2]. As a chiral molecule, oxybutynin exists as two enantiomers, (R)-Oxybutynin and (S)-Oxybutynin. The commercially available formulations contain a 50:50 racemic mixture of these two stereoisomers[1].
Emerging evidence has demonstrated a significant stereoselectivity in the pharmacological actions of oxybutynin. The antimuscarinic activity, which is responsible for both the therapeutic effects and the common anticholinergic side effects (e.g., dry mouth, constipation, blurred vision), resides predominantly in the (R)-enantiomer[1][3][4]. Conversely, (S)-Oxybutynin is substantially less potent as a muscarinic receptor antagonist[3][5]. However, both enantiomers exhibit non-stereoselective spasmolytic and local anesthetic properties, which are considered to contribute less significantly to the overall clinical effect[3][6].
Understanding the distinct pharmacological profiles of the individual enantiomers is of paramount importance for the development of new therapeutic strategies with an optimized benefit-risk profile. This technical guide provides a detailed comparison of the in vitro and in vivo activities of this compound and (R)-Oxybutynin, focusing on their interactions with muscarinic receptors and their functional consequences.
Comparative Pharmacodynamics: A Quantitative Analysis
The differential activity of the oxybutynin enantiomers is most evident in their interaction with muscarinic acetylcholine receptors. The following tables summarize the quantitative data from various in vitro and in vivo studies.
In Vitro Muscarinic Receptor Antagonism
The affinity of (R)- and (S)-oxybutynin for muscarinic receptor subtypes has been determined through radioligand binding studies and functional assays on isolated tissues.
Table 1: Antimuscarinic Activity of Oxybutynin Enantiomers in Guinea Pig Bladder
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | Racemic Oxybutynin | Reference |
| pA2 value | 8.80 ± 0.27 | 7.09 ± 0.13 | 8.91 ± 0.20 | --INVALID-LINK-- |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Isomeric Potency Ratios of Oxybutynin Enantiomers at Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue Source | Isomeric Potency Ratio ((S)-Oxybutynin IC50 / (R)-Oxybutynin IC50) | Reference |
| M1 | Rabbit Vas Deferens | 12 | --INVALID-LINK-- |
| M2 | Guinea Pig Atria | 88 | --INVALID-LINK-- |
| M3 | Guinea Pig Bladder | 13 | --INVALID-LINK-- |
In Vitro Spasmolytic Activity
In addition to their antimuscarinic effects, the oxybutynin enantiomers possess direct smooth muscle relaxant (spasmolytic) properties, which are not mediated by muscarinic receptors. This activity is considered to be non-stereoselective.
Table 3: Spasmolytic Activity of Oxybutynin Enantiomers against Potassium-Induced Contractions in Guinea Pig Bladder
| Compound | IC50 (μmol/l) | Reference |
| (R)-Oxybutynin | 2.22 - 5.68 | --INVALID-LINK-- |
| (S)-Oxybutynin | 2.22 - 5.68 | --INVALID-LINK-- |
| Racemic Oxybutynin | 2.22 - 5.68 | --INVALID-LINK-- |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
In Vivo Activity
The stereoselective antimuscarinic activity of the oxybutynin enantiomers observed in vitro translates to their in vivo effects on bladder function and anticholinergic side effects.
Table 4: In Vivo Potency Ratios of Oxybutynin Enantiomers in Guinea Pigs
| In Vivo Effect | Isomeric Potency Ratio ((S)-Oxybutynin ID50 / (R)-Oxybutynin ID50) | Reference |
| Inhibition of Volume-Induced Bladder Contractions | ~21 | --INVALID-LINK-- |
| Mydriasis (Pupil Dilation) | ~136 | --INVALID-LINK-- |
| Inhibition of Salivary Secretion | ~30 | --INVALID-LINK-- |
Signaling Pathways
The primary mechanism of action of oxybutynin is the competitive antagonism of acetylcholine at muscarinic receptors. In the urinary bladder, the M3 receptor subtype is predominantly responsible for mediating detrusor muscle contraction, while the M2 receptor subtype, although more abundant, plays a secondary role.
Caption: Muscarinic receptor signaling in detrusor smooth muscle and antagonism by (R)-Oxybutynin.
(R)-Oxybutynin competitively blocks both M3 and M2 receptors. Antagonism of M3 receptors directly inhibits the primary pathway for contraction. Blockade of M2 receptors prevents the inhibition of adenylyl cyclase, which can contribute to muscle relaxation, particularly in the presence of beta-adrenergic stimulation.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key experiments cited in this guide.
In Vitro Functional Assays: Isolated Guinea Pig Bladder Strips
These experiments are designed to determine the functional potency of the oxybutynin enantiomers in a physiologically relevant tissue.
Caption: Experimental workflow for isolated guinea pig bladder strip assay.
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the urinary bladders are excised. Longitudinal strips of the detrusor muscle are prepared.
-
Experimental Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The strips are placed under an initial tension and allowed to equilibrate.
-
Procedure: Cumulative concentration-response curves to the muscarinic agonist carbachol are generated. After a washout period, the tissues are incubated with a fixed concentration of either (R)- or (S)-oxybutynin for a predetermined time. A second concentration-response curve to carbachol is then obtained in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the carbachol concentration-response curve caused by the oxybutynin enantiomer is used to calculate the pA2 value, a measure of antagonist potency.
In Vivo Urodynamic Evaluation: Cystometry in Guinea Pigs
Cystometry in conscious or anesthetized guinea pigs allows for the assessment of the in vivo effects of the oxybutynin enantiomers on bladder function.
Caption: Experimental workflow for in vivo cystometry in guinea pigs.
-
Surgical Preparation: Guinea pigs are anesthetized, and a catheter is implanted into the dome of the bladder and exteriorized. The animals are allowed to recover from the surgery.
-
Cystometry: The conscious animal is placed in a metabolic cage. The bladder catheter is connected to an infusion pump and a pressure transducer. Saline is infused into the bladder at a constant rate to elicit rhythmic bladder contractions.
-
Drug Administration and Measurement: Baseline cystometric parameters, including bladder capacity, micturition pressure, and the frequency of bladder contractions, are recorded. (R)- or (S)-Oxybutynin is then administered, typically intravenously or intraperitoneally, and the changes in the cystometric parameters are monitored over time.
-
Data Analysis: The dose-dependent effects of each enantiomer on bladder function are quantified and compared to determine their relative in vivo potency.
Discussion and Future Directions
The presented data unequivocally demonstrate the stereoselective nature of oxybutynin's antimuscarinic activity, with the (R)-enantiomer being the primary contributor to its therapeutic and side-effect profile. (S)-Oxybutynin, while possessing significantly weaker anticholinergic properties, exhibits comparable non-stereoselective spasmolytic effects.
This disparity in activity has significant implications for drug development. The development of the pure (R)-enantiomer was explored with the hypothesis that it might offer a better therapeutic index than the racemate. However, clinical benefits over the racemic mixture have not been conclusively demonstrated[3].
Conversely, the weaker anticholinergic profile of (S)-Oxybutynin has led to investigations into its potential as a therapeutic agent for OAB with a reduced side-effect burden[6]. The rationale is that its spasmolytic activity might contribute to efficacy without the dose-limiting anticholinergic effects of the (R)-enantiomer.
Future research should continue to explore the clinical utility of the individual enantiomers. A more detailed characterization of the binding affinities of (R)- and (S)-oxybutynin at all five human muscarinic receptor subtypes (M1-M5) would provide a more complete understanding of their pharmacological profiles. Furthermore, head-to-head clinical trials comparing the efficacy and tolerability of the individual enantiomers with the racemate are warranted to definitively establish their respective therapeutic roles.
Conclusion
This technical guide has provided a comprehensive comparison of the pharmacological activities of this compound and (R)-Oxybutynin. The data clearly indicate that the antimuscarinic effects of racemic oxybutynin are predominantly mediated by the (R)-enantiomer. A thorough understanding of the distinct properties of each enantiomer is essential for the ongoing development of improved and better-tolerated therapies for overactive bladder and other conditions amenable to muscarinic receptor modulation. The detailed experimental protocols and visualized pathways presented herein serve as a valuable resource for researchers and clinicians in this field.
References
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Oxybutynin - Wikipedia [en.wikipedia.org]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
(S)-Oxybutynin Hydrochloride: A Technical Guide on its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin (B1027), a cornerstone in the management of overactive bladder, is a chiral molecule traditionally used as a racemic mixture. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characteristics of the (S)-enantiomer of oxybutynin hydrochloride, also known as esoxybutynin. While the therapeutic effects of racemic oxybutynin are primarily attributed to the (R)-enantiomer's potent antimuscarinic activity, the (S)-enantiomer presents a distinct pharmacological profile with significantly reduced anticholinergic effects. This document details the historical context of oxybutynin's development, delves into the stereoselective synthetic routes for (S)-Oxybutynin hydrochloride, and presents a comparative analysis of the pharmacological properties of the individual enantiomers. Particular attention is given to the experimental protocols for key synthetic steps and the signaling pathways involved in oxybutynin's mechanism of action. This guide serves as a comprehensive resource for researchers and professionals in drug development interested in the nuanced pharmacology of chiral drugs and the potential of single-enantiomer therapeutics.
Introduction: The Chirality of Oxybutynin
Oxybutynin was first approved for medical use in the United States in 1975 and has since become a widely prescribed treatment for overactive bladder. It is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle. This action increases bladder capacity and reduces the frequency and urgency of urination.
Oxybutynin possesses a single chiral center, and commercial formulations are sold as a racemic mixture of the (R)- and (S)-enantiomers. Early pharmacological studies revealed a significant difference in the activity of the two enantiomers. The (R)-enantiomer is a potent anticholinergic agent, responsible for both the desired therapeutic effects on the bladder and the common side effects like dry mouth and blurred vision. In contrast, the (S)-enantiomer exhibits substantially weaker antimuscarinic activity. This disparity sparked interest in the potential of developing (S)-Oxybutynin as a therapeutic agent that might retain some of the beneficial spasmolytic properties of the racemate without the problematic anticholinergic side effects.
This guide focuses specifically on the discovery and history of this compound, providing a detailed technical overview for researchers and drug development professionals.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound hinges on the preparation of the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Several strategies have been developed to achieve this, including resolution of the racemic acid and asymmetric synthesis.
Synthesis of the Key Intermediate: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
One of the primary challenges in producing (S)-Oxybutynin is the efficient and stereoselective synthesis of its acidic precursor.
A practical method for the synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone.
-
Step 1: Cyanosilylation. Cyclohexyl phenyl ketone is reacted with a cyanide source in the presence of a chiral catalyst, such as a gadolinium complex, to form the corresponding cyanohydrin with high enantiomeric excess (e.e.).
-
Step 2: Reduction, Desilylation, and Oxidation. The resulting cyanohydrin undergoes subsequent reduction, desilylation, and oxidation to yield the desired (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This multi-step process can achieve an overall yield of approximately 80%.
Final Esterification Step to (S)-Oxybutynin
Once the enantiomerically pure acid is obtained, the final step involves an esterification reaction.
The activated form of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is coupled with 4-diethylamino-2-butyn-1-ol to yield (S)-Oxybutynin. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.
Pharmacological Profile: A Tale of Two Enantiomers
The distinct pharmacological activities of the (R)- and (S)-enantiomers of oxybutynin are central to the interest in developing the pure (S)-isomer.
Antimuscarinic Activity
The primary mechanism of action of racemic oxybutynin is the blockade of muscarinic receptors, particularly the M3 subtype, on the detrusor muscle of the bladder. This action is predominantly attributed to the (R)-enantiomer. In-vitro studies have demonstrated that (R)-Oxybutynin has a significantly higher affinity for muscarinic receptors compared to (S)-Oxybutynin.
Spasmolytic Activity
In addition to its antimuscarinic effects, oxybutynin also exhibits a direct spasmolytic (muscle-relaxing) effect on smooth muscle. There have been conflicting reports regarding the stereoselectivity of this action. Some studies suggest that the (S)-enantiomer may have higher or similar spasmolytic activity compared to the (R)-enantiomer. This non-stereoselective or (S)-enantiomer-favored spasmolytic effect, combined with its low antimuscarinic activity, formed the rationale for investigating (S)-Oxybutynin as a potential therapeutic agent with an improved side-effect profile.
Comparative Pharmacological Data
The following table summarizes the quantitative differences in the pharmacological activity of the oxybutynin enantiomers based on preclinical data.
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | Racemic Oxybutynin | Reference(s) |
| Antimuscarinic Activity (pA2 value) | 8.80 ± 0.27 | 7.09 ± 0.13 | 8.91 ± 0.20 | |
| Inhibition of Potassium-Induced Contraction (IC50, µmol/l) | 2.22 - 5.68 | 2.22 - 5.68 | 2.22 - 5.68 | |
| Isomeric Ratio for M3 Receptor Affinity ((S)OXY/(R)OXY) | - | 12 - 88 | - | |
| Isomeric Ratio for Bladder Contractions ((S)OXY/(R)OXY) | - | ~21 | - |
Clinical Development and History of this compound
While the preclinical pharmacological profile of this compound suggested its potential as a therapeutic agent with fewer anticholinergic side effects, its clinical development history is not as well-documented as that of the racemic mixture.
The majority of clinical trials have focused on racemic oxybutynin and its various formulations, such as extended-release tablets and transdermal patches, which were developed to mitigate the side effects associated with the immediate-release racemate. These formulations aim to reduce the peak plasma concentrations of the drug and its active metabolite, N-desethyloxybutynin, which is also a potent antimuscarinic agent.
Despite the promising preclinical rationale, there is a lack of publicly available data from large-scale clinical trials specifically evaluating the efficacy and safety of this compound for overactive bladder or other indications. One source suggests that (S)-Oxybutynin has not been clinically tested for its spasmolytic effects, which may indicate that it did not proceed to late-stage clinical development. The reasons for this could be multifaceted, including potentially insufficient efficacy in clinical settings, commercial considerations, or a strategic focus on reformulating the existing and effective racemic mixture.
Therefore, while the discovery of the differential pharmacology of oxybutynin's enantiomers was a significant scientific finding, it appears that the development of this compound as a standalone therapeutic did not come to fruition in the same way as other single-enantiomer drugs.
Conclusion
The story of this compound is a compelling case study in chiral drug development. The discovery of its distinct pharmacological profile, characterized by reduced antimuscarinic activity and potentially retained spasmolytic effects, presented a clear therapeutic hypothesis for a drug with an improved safety profile. The development of enantioselective synthetic routes to obtain the pure (S)-enantiomer further underscored the feasibility of its production.
However, the ultimate trajectory of a drug candidate is determined by a complex interplay of preclinical and clinical data, as well as strategic and commercial factors. While the racemate, particularly in its modified-release formulations, has remained a mainstay in the treatment of overactive bladder, this compound did not emerge as a marketed alternative.
For researchers and drug development professionals, the in-depth technical understanding of this compound's synthesis and pharmacology provides valuable insights into the complexities of stereoisomerism in drug action and the challenges of translating promising preclinical findings into clinical reality. Further investigation into the historical development decisions surrounding this molecule could offer additional lessons for future drug discovery and development endeavors.
(S)-Oxybutynin Hydrochloride: A Technical Guide for Overactive Bladder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Oxybutynin hydrochloride, a compound of interest in the research and development of therapeutics for overactive bladder (OAB). This document details its mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of critical pathways and workflows.
Core Concepts: Mechanism of Action
This compound is the less active enantiomer of the racemic mixture oxybutynin (B1027), a well-established antimuscarinic agent for the treatment of OAB.[1][2][3] The therapeutic effects of oxybutynin are primarily attributed to the (R)-enantiomer, which exhibits significantly higher binding affinity for muscarinic receptors.[1][2] However, understanding the pharmacological profile of the (S)-enantiomer is crucial for a comprehensive understanding of the racemate's activity and for the development of potentially more selective OAB therapies.
Oxybutynin functions as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, particularly the M3 subtype, which is predominantly found on the detrusor smooth muscle of the bladder.[4][5] Blockade of these receptors leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination associated with OAB.[5][6] While its primary action is antimuscarinic, oxybutynin also exhibits weak direct muscle relaxant, spasmolytic, and local anesthetic properties.[7]
Quantitative Data
The following tables summarize key quantitative data for this compound and its related compounds from various studies.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Oxybutynin Enantiomers
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| (S)-Oxybutynin | M1 | Guinea Pig | - | [1] |
| (S)-Oxybutynin | M2 | Guinea Pig | - | [1] |
| (S)-Oxybutynin | M3 | Guinea Pig | - | [1] |
| (R)-Oxybutynin | M1 | Guinea Pig | - | [1] |
| (R)-Oxybutynin | M2 | Guinea Pig | - | [1] |
| (R)-Oxybutynin | M3 | Guinea Pig | - | [1] |
| Racemic Oxybutynin | M1 | Human | - | [2] |
| Racemic Oxybutynin | M2 | Human | 11.75 | [2] |
| Racemic Oxybutynin | M3 | Human | - | [2] |
| Racemic Oxybutynin | M4 | Human | - | [2] |
| Racemic Oxybutynin | M5 | Human | - | [2] |
Note: Specific Ki values for the individual enantiomers across all receptor subtypes were not consistently available in the searched literature. The provided data indicates the (R)-enantiomer is significantly more potent.
Table 2: Clinical Efficacy of Extended-Release Oxybutynin in Overactive Bladder (OBJECT Study)
| Outcome Measure | Extended-Release Oxybutynin (10 mg/day) | Tolterodine (2 mg twice daily) | p-value | Reference |
| Weekly Urge Incontinence Episodes (change from baseline) | Significantly more effective | - | 0.03 | [8] |
| Weekly Total Incontinence Episodes (change from baseline) | Significantly more effective | - | 0.02 | [8] |
| Micturition Frequency (change from baseline) | Significantly more effective | - | 0.02 | [8] |
Table 3: Urodynamic Effects of Oral Oxybutynin in Patients with Detrusor Overactivity
| Urodynamic Parameter | Baseline (mean) | Post-treatment (mean) | Reference |
| Maximum Cystometric Capacity | 185 mL | 254 mL | [9] |
| Detrusor Pressure at Maximum Capacity | 44 cm H2O | 33 cm H2O | [9] |
| Patients with Uninhibited Detrusor Contractions | 60% | 28% | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound. The following are representative protocols for key in vitro and in vivo assays.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is adapted from studies characterizing the binding of muscarinic antagonists to bladder tissue.[10]
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors in bladder tissue.
Materials:
-
Human or animal bladder tissue (detrusor and mucosa separated)
-
[3H]quinuclidinyl benzylate ([3H]QNB) as the radioligand
-
This compound
-
50 mM sodium phosphate (B84403) buffer
-
GF/B filters
-
Scintillation counter
-
Homogenizer
Procedure:
-
Membrane Preparation: Homogenize bladder detrusor or mucosal tissue in ice-cold 50 mM sodium phosphate buffer.
-
Incubation: In assay tubes, combine the prepared membranes with a fixed concentration of [3H]QNB (e.g., 200 pM) and increasing concentrations of this compound (e.g., from 10^-12 M to 10^-4 M).
-
Incubate the mixture for 2 hours at 37°C.
-
Filtration: Terminate the incubation by rapid filtration through GF/B filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]QNB binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
In Vitro Bladder Strip Functional Assay
This protocol is a general representation of isolated tissue bath experiments used to assess the functional effects of compounds on bladder contractility.[11]
Objective: To evaluate the antagonist effect of this compound on agonist-induced contractions of bladder smooth muscle strips.
Materials:
-
Animal bladder (e.g., guinea pig, rat)
-
Krebs solution, aerated with 95% O2 / 5% CO2
-
Carbachol or other muscarinic agonist
-
This compound
-
Tissue organ bath system with force transducers
-
Dissecting tools
Procedure:
-
Tissue Preparation: Euthanize the animal and excise the bladder. Place the bladder in aerated Krebs solution.
-
Dissect the bladder to obtain longitudinal strips of detrusor muscle (approximately 2 x 8 mm).
-
Mount the tissue strips in the organ baths containing aerated Krebs solution at 37°C.
-
Equilibration: Allow the strips to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.
-
Contraction: Induce a stable contraction with a muscarinic agonist like carbachol.
-
Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Plot the concentration-response curve for this compound and determine its potency (e.g., IC50 or pA2 value).
In Vivo Cystometry in Anesthetized Guinea Pigs
This protocol is based on studies evaluating the in vivo effects of anticholinergic drugs on bladder function.[12]
Objective: To assess the effect of this compound on urodynamic parameters in an animal model of OAB.
Materials:
-
Guinea pigs
-
Urethane anesthesia
-
Intravenous and intravesical catheters
-
Infusion pump
-
Pressure transducer and recording system
-
Saline solution
-
This compound
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with urethane.
-
Insert a catheter into the bladder via the urethra for saline infusion and pressure measurement.
-
Insert an intravenous catheter for drug administration.
-
Baseline Cystometry: Infuse saline into the bladder at a constant rate and record the intravesical pressure. Measure baseline parameters such as bladder capacity, micturition pressure, and frequency of voiding contractions.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Post-treatment Cystometry: Repeat the cystometric measurements after drug administration to evaluate its effects on the urodynamic parameters.
-
Data Analysis: Compare the pre- and post-treatment urodynamic parameters to determine the in vivo efficacy of this compound.
Visualizations
The following diagrams illustrate key concepts related to the research of this compound for overactive bladder.
Figure 1: Antagonistic action of (S)-Oxybutynin on the M3 receptor signaling pathway.
Figure 2: A generalized workflow for the preclinical assessment of (S)-Oxybutynin.
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transdermal oxybutynin: for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ics.org [ics.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo cystometrogram studies in urethane-anesthetized and conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Oxybutynin Hydrochloride: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) hydrochloride is a well-established antimuscarinic agent widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1] It is a racemic mixture of (R)- and (S)-enantiomers.[1] The therapeutic effects of oxybutynin are primarily attributed to the (R)-enantiomer, which exhibits significantly greater anticholinergic activity.[2] However, the (S)-enantiomer is not devoid of pharmacological activity and its potential therapeutic applications, particularly in minimizing side effects associated with the racemic mixture, are an area of growing interest. This technical guide provides an in-depth overview of the therapeutic potential of (S)-Oxybutynin hydrochloride, focusing on its mechanism of action, pharmacokinetics, and relevant experimental data.
Mechanism of Action
This compound, like its R-enantiomer, is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] It exerts its effects by blocking the binding of acetylcholine, a neurotransmitter that mediates involuntary bladder contractions.[3] While the antimuscarinic activity of racemic oxybutynin resides predominantly in the (R)-isomer, both enantiomers contribute to the overall pharmacological profile.[1]
Oxybutynin has a higher affinity for M1 and M3 muscarinic receptor subtypes compared to M2, M4, and M5 subtypes.[4][5] The M3 receptor is the primary subtype responsible for mediating detrusor smooth muscle contraction.[6] By antagonizing M3 receptors in the bladder, (S)-Oxybutynin helps to relax the bladder muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[3][7]
Signaling Pathway of M3 Muscarinic Receptor Antagonism
The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively inhibits this pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway Antagonism.
Pharmacokinetics and Metabolism
This compound is readily absorbed after oral administration.[8] Racemic oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[9] This results in a low absolute bioavailability of the parent compound (around 6%).[8]
The major active metabolite is N-desethyloxybutynin (DEO), which also possesses antimuscarinic activity and is believed to contribute significantly to the side effects of oxybutynin, particularly dry mouth.[10] Studies have shown stereoselective metabolism of oxybutynin, with the formation of N-desethyloxybutynin being different for the (R)- and (S)-enantiomers.[11]
Pharmacokinetic Parameters of Oxybutynin Enantiomers and Metabolites
The following table summarizes key pharmacokinetic parameters for the enantiomers of oxybutynin and N-desethyloxybutynin after oral and transdermal administration of racemic oxybutynin.
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R)-N-desethyloxybutynin | (S)-N-desethyloxybutynin |
| Oral Administration | ||||
| Cmax (ng/mL) | 3.6 (2.2) | 7.8 (4.1) | - | - |
| Tmax (h) | 0.89 (0.34) | 0.65 (0.32) | - | - |
| AUCt (ng·h/mL) | 22.6 (11.3) | 35.0 (17.3) | - | - |
| Transdermal Administration | ||||
| Relative AUC | R-OXY < S-OXY | S-OXY > S-DEO | R-DEO < R-OXY | S-DEO < S-OXY |
| DEO/OXY AUC Ratio | < 1 | < 1 | < 1 | < 1 |
Data presented as mean (SD) where available. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUCt = Area under the plasma concentration-time curve from time zero to the last measurable concentration. Data for oral administration is for racemic oxybutynin.[8] Data for transdermal administration compares the relative exposure of the enantiomers and their metabolites.[11]
Potential Therapeutic Applications
The primary therapeutic application of this compound is within the context of racemic oxybutynin for the treatment of OAB.[2] The rationale for using the racemate is that while the (R)-enantiomer is more potent, the (S)-enantiomer may contribute to the overall efficacy and potentially modulate the side-effect profile.
Overactive Bladder (OAB)
Clinical trials have consistently demonstrated the efficacy of racemic oxybutynin in reducing the symptoms of OAB.[6][12] These studies have shown significant reductions in the frequency of incontinence episodes, micturition frequency, and urinary urgency. While specific clinical trial data for this compound as a standalone treatment is limited, preclinical studies have characterized its pharmacological activity.
Quantitative Efficacy Data for Racemic Oxybutynin in OAB
| Clinical Trial Outcome | Placebo | Racemic Oxybutynin |
| Change in Weekly Incontinence Episodes | - | Significant reduction |
| Change in Daily Micturition Frequency | - | Significant reduction |
| Change in Urine Volume per Void | - | Significant increase |
| Patient-Reported Improvement | 26.1% "much better" | 73% "much better" |
This table summarizes general findings from various clinical trials. Specific quantitative values can vary between studies.[6][12][13]
Experimental Protocols
Muscarinic Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of this compound to muscarinic receptors.
Caption: Experimental Workflow for Muscarinic Receptor Binding Assay.
Materials:
-
Tissue source of muscarinic receptors (e.g., guinea pig bladder)
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells with no competitor (total binding) and wells with a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
Separation: After incubation, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the inhibition constant (Ki).
In Vivo Cystometry in Animal Models
This protocol describes a method to evaluate the effect of this compound on bladder function in an animal model (e.g., rat).
Materials:
-
Anesthetized rats
-
Catheter for bladder cannulation
-
Infusion pump
-
Pressure transducer and recording system
-
This compound solution
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the urinary bladder through a midline abdominal incision.
-
Catheter Implantation: Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Connection to Equipment: Connect the other end of the catheter to a pressure transducer and an infusion pump.
-
Baseline Measurement: Infuse saline into the bladder at a constant rate and record the intravesical pressure to establish baseline bladder activity, including micturition pressure and bladder capacity.
-
Drug Administration: Administer this compound (e.g., intravenously or orally).
-
Post-treatment Measurement: Continue to infuse saline and record the cystometrogram parameters to assess the effects of the compound on bladder function.
-
Data Analysis: Compare the pre- and post-treatment values for parameters such as bladder capacity, micturition pressure, and frequency of bladder contractions.
Conclusion
This compound is a pharmacologically active component of the widely used drug, racemic oxybutynin. While the (R)-enantiomer is the more potent antimuscarinic agent, the (S)-enantiomer's contribution to the overall therapeutic effect and its potential for a more favorable side-effect profile warrant further investigation. Understanding the specific actions of this compound is crucial for the development of new therapeutic strategies for overactive bladder and potentially other conditions involving muscarinic receptor dysfunction. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
- 4. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral HPLC Analysis of (S)-Oxybutynin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of (S)-Oxybutynin hydrochloride using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed for the chiral separation and quantification of oxybutynin (B1027) enantiomers, a critical aspect in drug development and quality control, as the pharmacological activity of oxybutynin resides primarily in the (R)-enantiomer, while the (S)-enantiomer is less active.
Overview of Analytical Approaches
The separation of oxybutynin enantiomers is typically achieved using chiral stationary phases (CSPs) or by employing chiral mobile phase additives. This document details various validated HPLC methods, providing a comparative summary of chromatographic conditions and validation parameters to guide researchers in selecting the most suitable method for their specific application.
Comparative HPLC Methodologies
The following tables summarize different HPLC methods for the chiral separation of oxybutynin enantiomers.
Table 1: Chiral Stationary Phase HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | Ovomucoid | Lux® i-Amylose-3 |
| Dimensions | - | 250 x 4.6 mm |
| Particle Size | - | 5 µm |
| Mobile Phase | pH, ionic strength, organic modifier type and concentration are key variables.[1][2] | Hexane:Isopropanol (80:20) with 0.1% Diethylamine[3] |
| Flow Rate | Optimized for baseline resolution in < 10 minutes.[1][2] | 0.6 mL/min[3] |
| Detection (UV) | - | - |
| Injection Volume | - | 10 µL[3] |
| Column Temp. | A variable to be optimized.[1][2] | - |
Table 2: Chiral Mobile Phase Additive HPLC Method
| Parameter | Method 3 |
| Column | C18 Reversed-Phase |
| Mobile Phase | 30 mmol/L KH2PO4-acetonitrile (80:20, v/v) with 60 mmol/L Hydroxypropyl-beta-cyclodextrin (HP-β-CD) at pH 4.0[4] |
| Flow Rate | 0.8 mL/min[4] |
| Detection (UV) | 223 nm[4] |
| Column Temp. | 28 °C[4] |
Method Validation Summary
The following table summarizes the validation parameters for the described HPLC methods.
Table 3: Method Validation Data
| Parameter | Method 1 (Ovomucoid) | Method 3 (HP-β-CD) |
| Linearity Range | 8.36 to 668.8 µg/g[1][2] | - |
| Correlation Coefficient (r²) | 0.999 for both enantiomers[1][2] | - |
| Limit of Detection (LOD) | 4.5 µg/g[1][2] | - |
| Limit of Quantitation (LOQ) | 9.0 µg/g[1][2] | 1.0 ng[4] |
| Resolution (Rs) | Baseline resolved[1][2] | 1.54[4] |
Experimental Protocols
Protocol 1: Chiral Separation using Lux® i-Amylose-3 Column
This protocol is based on the use of an immobilized polysaccharide-based chiral stationary phase.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Racemic oxybutynin hydrochloride
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA)
2. Chromatographic System:
-
Agilent® 1100 HPLC system or equivalent[3]
-
Lux® 5 µm i-Amylose-3 column (250 x 4.6 mm)[3]
-
UV detector
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Hexane and Isopropanol in an 80:20 (v/v) ratio.
-
Add Diethylamine to a final concentration of 0.1%.
-
Degas the mobile phase prior to use.
4. Standard and Sample Preparation:
-
Prepare a stock solution of racemic oxybutynin in the mobile phase.
-
Prepare working standard solutions of this compound by diluting the stock solution with the mobile phase to the desired concentrations for calibration.
-
Dissolve the sample containing this compound in the mobile phase.
5. Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: Ambient
-
Detection Wavelength: As appropriate for oxybutynin (e.g., 223 nm[4])
6. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions to determine the concentration of (S)-Oxybutynin.
Protocol 2: Chiral Separation using a C18 Column with a Chiral Mobile Phase Additive
This protocol describes a method using a conventional C18 column with a chiral selector added to the mobile phase.[4]
1. Materials and Reagents:
-
This compound reference standard
-
Racemic oxybutynin hydrochloride
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Acetonitrile (B52724) (HPLC grade)
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Phosphoric acid or potassium hydroxide (B78521) to adjust pH
2. Chromatographic System:
-
HPLC system with a UV detector
-
C18 reversed-phase column
3. Mobile Phase Preparation:
-
Prepare a 30 mmol/L solution of KH2PO4 in water.
-
Prepare the mobile phase by mixing the KH2PO4 solution and acetonitrile in an 80:20 (v/v) ratio.
-
Add HP-β-CD to a final concentration of 60 mmol/L.
-
Adjust the pH of the mobile phase to 4.0 using phosphoric acid or potassium hydroxide.
-
Degas the mobile phase.
4. Standard and Sample Preparation:
-
Prepare a stock solution of racemic oxybutynin in the mobile phase.
-
Prepare working standard solutions of this compound by diluting the stock solution with the mobile phase.
-
Dissolve the sample containing this compound in the mobile phase.
5. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min[4]
-
Injection Volume: As appropriate
-
Column Temperature: 28 °C[4]
-
Detection Wavelength: 223 nm[4]
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions to quantify (S)-Oxybutynin.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Chiral Separation of Oxybutynin Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of oxybutynin (B1027) enantiomers using High-Performance Liquid Chromatography (HPLC). Oxybutynin, an anticholinergic medication used to treat overactive bladder, is a chiral compound, and the separation of its enantiomers is crucial for pharmaceutical development and quality control. The following sections detail established methodologies, including the use of polysaccharide-based chiral stationary phases and chiral mobile phase additives.
Introduction
Oxybutynin possesses a chiral center, resulting in two enantiomers, (R)- and (S)-oxybutynin. These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify them is essential. HPLC is a powerful and widely used technique for chiral separations in the pharmaceutical industry.[1][2] This document outlines two effective HPLC methods for the chiral resolution of oxybutynin.
Method 1: Chiral Separation using an Immobilized Polysaccharide-Based Chiral Stationary Phase
This method utilizes a Lux® i-Amylose-3 immobilized polysaccharide-based chiral stationary phase to achieve enantiomeric separation of a racemic mixture of oxybutynin under normal phase conditions.[3]
Experimental Protocol
Sample Preparation:
A standard solution of racemic oxybutynin is prepared in the mobile phase.
HPLC Conditions:
| Parameter | Condition |
| Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm |
| Mobile Phase | Hexane:Isopropanol with 0.1% Diethylamine (80:20, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Temperature | Ambient |
| Detection | UV, wavelength not specified in the source |
| Instrumentation | Agilent® 1100 HPLC system or equivalent |
Data Summary
Quantitative data for this specific application was not fully provided in the source material. However, the method is presented as successfully resolving the racemic mixture of oxybutynin.[3]
Experimental Workflow
Caption: Workflow for Chiral HPLC Separation of Oxybutynin using a Polysaccharide-Based CSP.
Method 2: Chiral Separation using a Chiral Mobile Phase Additive
This method employs a C18 reversed-phase column with a chiral mobile phase additive, hydroxypropyl-β-cyclodextrin (HP-β-CD), to separate oxybutynin enantiomers.[4] This approach offers an alternative to using a dedicated chiral stationary phase and can be more economical.[4]
Experimental Protocol
Sample Preparation:
Prepare a standard solution of racemic oxybutynin in the mobile phase.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | 30 mmol/L KH2PO4-acetonitrile (80:20, v/v) mixed with 60 mmol/L HP-β-CD, pH adjusted to 4.0 |
| Flow Rate | 0.8 mL/min |
| Injection Volume | Not specified in the source |
| Temperature | 28 °C |
| Detection | UV at 223 nm |
| Instrumentation | Standard HPLC system with UV detector |
Data Summary
| Parameter | Value |
| Resolution (Rs) | 1.54 |
| Limit of Quantitation (LOQ) | 1.0 ng |
This method achieved baseline separation of the oxybutynin enantiomers.[4]
Experimental Workflow
Caption: Workflow for Chiral HPLC Separation of Oxybutynin using a Chiral Mobile Phase Additive.
Discussion
Both methods presented provide effective means for the chiral separation of oxybutynin enantiomers. The choice of method may depend on the available instrumentation, cost considerations, and the specific requirements of the analysis.
-
Method 1 (Chiral Stationary Phase): This is a direct and robust method for chiral separation.[3] The use of an immobilized polysaccharide-based CSP offers broad enantioselectivity and solvent flexibility.[3] While the initial cost of a chiral column may be higher, it can offer simplified method development.
-
Method 2 (Chiral Mobile Phase Additive): This indirect method is a cost-effective alternative as it utilizes a standard C18 column.[4] The addition of a chiral selector, in this case, HP-β-CD, to the mobile phase induces the formation of transient diastereomeric complexes that can be separated.[4] This method may require more optimization of the mobile phase composition and pH.[4]
Conclusion
The successful chiral separation of oxybutynin enantiomers is achievable through HPLC using either a dedicated chiral stationary phase or a chiral mobile phase additive. The protocols and data provided in this document serve as a valuable resource for researchers, scientists, and drug development professionals working with oxybutynin. It is recommended to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH) to ensure its suitability for its intended purpose.[5][6]
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes and Protocols for In Vitro Studies of (S)-Oxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Oxybutynin hydrochloride is the S-enantiomer of the racemic mixture oxybutynin (B1027), a well-established anticholinergic agent used in the treatment of overactive bladder. Oxybutynin exerts its therapeutic effect primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of the bladder's detrusor muscle.[1] Pharmacological studies have revealed a significant stereoselectivity in the activity of oxybutynin enantiomers. The (R)-enantiomer is predominantly responsible for the antimuscarinic effects, while the (S)-enantiomer exhibits significantly lower affinity for muscarinic receptors.[2][3] However, the spasmolytic and calcium channel antagonistic properties of oxybutynin appear to be non-stereoselective.[3]
These application notes provide a comprehensive overview of the in vitro dosages, experimental protocols, and key pharmacological data for this compound. The information is intended to guide researchers in designing and conducting in vitro studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, albeit with a much lower potency than its (R)-enantiomer.[2][3] The primary mechanism of action of racemic oxybutynin involves the blockade of M3 muscarinic receptors on the detrusor smooth muscle, which inhibits acetylcholine-induced contractions and leads to bladder relaxation.[4] Additionally, oxybutynin possesses direct spasmolytic effects on smooth muscle, potentially mediated by the blockade of transmembrane calcium fluxes, which is a non-stereoselective action.[3][5]
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities of Oxybutynin Enantiomers
| Enantiomer | Receptor Subtype | Tissue Source | Kᵢ (nM) |
| (S)-Oxybutynin | M1 | Rabbit Vas Deferens | 2,300 ± 400 |
| M2 | Guinea Pig Atria | 11,000 ± 1,500 | |
| M3 | Guinea Pig Bladder | 800 ± 100 | |
| (R)-Oxybutynin | M1 | Rabbit Vas Deferens | 60 ± 10 |
| M2 | Guinea Pig Atria | 900 ± 100 | |
| M3 | Guinea Pig Bladder | 20 ± 3 | |
| Racemic Oxybutynin | M1 | Rabbit Vas Deferens | 100 ± 20 |
| M2 | Guinea Pig Atria | 1,500 ± 200 | |
| M3 | Guinea Pig Bladder | 40 ± 5 |
Data adapted from Noronha-Blob and Kachur, 1991.[2]
Table 2: In Vitro Functional Activity of Oxybutynin Enantiomers
| Enantiomer | Assay | Tissue | IC₅₀ (nM) |
| (S)-Oxybutynin | Antimuscarinic Activity | Guinea Pig Bladder Detrusor | 1,300 ± 200 |
| Antimuscarinic Activity | Guinea Pig Ileal Longitudinal Muscle | 4,500 ± 500 | |
| Spasmolytic Activity (Ca²⁺ Antagonism) | Guinea Pig Bladder Detrusor | ~10,000 | |
| (R)-Oxybutynin | Antimuscarinic Activity | Guinea Pig Bladder Detrusor | 50 ± 10 |
| Antimuscarinic Activity | Guinea Pig Ileal Longitudinal Muscle | 120 ± 20 | |
| Spasmolytic Activity (Ca²⁺ Antagonism) | Guinea Pig Bladder Detrusor | ~10,000 | |
| Racemic Oxybutynin | Antimuscarinic Activity | Guinea Pig Bladder Detrusor | 100 ± 15 |
| Antimuscarinic Activity | Guinea Pig Ileal Longitudinal Muscle | 1,000 ± 100 | |
| Spasmolytic Activity (Ca²⁺ Antagonism) | Guinea Pig Bladder Detrusor | ~10,000 |
Data adapted from Kachur et al., 1988 and Noronha-Blob and Kachur, 1991.[2][3]
Table 3: Effect of Racemic Oxybutynin on Bladder Smooth Muscle Cell Proliferation
| Concentration (µM) | Inhibition of Serum-Stimulated Growth (%) |
| 1 | ~20 |
| 10 | ~50 |
| 100 | ~80 |
Data adapted from Park et al., 1999.[6] Note: This study used the racemic mixture of oxybutynin.
Experimental Protocols
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.
Materials:
-
This compound
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]NMS) or [³H]-quinuclidinyl benzilate ([³H]QNB))
-
Membrane preparations from tissues expressing muscarinic receptors (e.g., rabbit vas deferens for M1, guinea pig atria for M2, guinea pig bladder for M3)[2]
-
Binding buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.4)
-
Non-specific binding control (e.g., Atropine, 1 µM)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either this compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Smooth Muscle Contraction Assay
Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction.
Materials:
-
This compound
-
Guinea pig bladder or ileum tissue[3]
-
Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O₂ / 5% CO₂
-
Agonist (e.g., Carbachol or Acetylcholine)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Isolate smooth muscle strips (e.g., detrusor muscle from guinea pig bladder) and mount them in an organ bath containing aerated Krebs-Henseleit solution at 37°C.[8]
-
Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes), with periodic washing.
-
Induce a contractile response with a submaximal concentration of the agonist (e.g., Carbachol).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation of the smooth muscle strip at each concentration.
-
Construct a concentration-response curve and determine the IC₅₀ value for this compound.
Protocol 3: Cell Viability Assay
Objective: To evaluate the effect of this compound on the viability of cultured cells (e.g., bladder smooth muscle cells).
Materials:
-
This compound
-
Cultured bladder smooth muscle cells
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)[9][10]
-
Microplate reader
Procedure:
-
Seed the bladder smooth muscle cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Visualizations
Caption: Antagonistic effect of (S)-Oxybutynin on the M3 receptor signaling pathway.
Caption: General experimental workflow for in vitro studies of (S)-Oxybutynin.
References
- 1. complexgenerics.org [complexgenerics.org]
- 2. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Depressant action of oxybutynin on the contractility of intestinal and urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxybutynin chloride inhibits proliferation and suppresses gene expression in bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Oxybutynin Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Oxybutynin hydrochloride is the levorotatory enantiomer of the widely used anticholinergic drug, oxybutynin (B1027). While the racemic mixture and the (R)-enantiomer are well-characterized for their potent antagonism of muscarinic acetylcholine (B1216132) receptors, the (S)-enantiomer displays significantly lower affinity for these receptors.[1] This characteristic makes this compound a valuable tool for investigating non-anticholinergic effects of the parent compound, such as spasmolytic, calcium channel modulation, and local anesthetic properties, in various cell-based assays.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on assessing cell proliferation and viability. Due to a lack of specific published protocols for the (S)-enantiomer, the following methodologies are adapted from studies using racemic oxybutynin chloride. Researchers should consider the pharmacological differences between the enantiomers when interpreting results.
Data Presentation
The following tables summarize quantitative data for racemic oxybutynin chloride from in vitro studies. This data can serve as a reference for designing experiments with this compound, keeping in mind that higher concentrations of the (S)-enantiomer may be required to observe effects not mediated by muscarinic receptors.
Table 1: Effect of Racemic Oxybutynin Chloride on Rat Bladder Smooth Muscle Cell Proliferation
| Concentration (µM) | Inhibition of Serum-Stimulated Growth | Notes | Reference |
| 1 | Dose-dependent inhibition observed | Cell numbers were assessed at 48 and 96 hours. | [4] |
| 10 | Dose-dependent inhibition observed | A 40% decrease in DNA synthesis was noted after mechanical stretch. | [4] |
| 100 | Dose-dependent inhibition observed | The highest concentration tested in the study. | [4] |
Table 2: Antimuscarinic and Antispasmodic Activities of Oxybutynin Enantiomers
| Compound | Antimuscarinic Activity (pA2 value) | Antispasmodic Activity (IC50 for K+ induced contraction, µM) | Reference |
| (R)-Oxybutynin | 8.80 ± 0.27 | 2.22 - 5.68 | [3] |
| (S)-Oxybutynin | 7.09 ± 0.13 | 2.22 - 5.68 | [3] |
| Racemic Oxybutynin | 8.91 ± 0.20 | 2.22 - 5.68 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM). The molecular weight of oxybutynin hydrochloride is 393.95 g/mol .
-
Dissolution:
-
For DMSO stock: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration. Vortex thoroughly until the powder is completely dissolved.
-
For PBS stock: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add a small volume of sterile PBS to create a slurry. Gradually add more PBS while vortexing until the desired concentration is reached and the compound is fully dissolved. Gentle warming may be required for higher concentrations.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from a study on the effect of racemic oxybutynin on bladder smooth muscle cells and provides a method to assess the impact of this compound on cell viability and proliferation.[4]
Materials:
-
Target cells (e.g., smooth muscle cells, urothelial cells)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The concentration range should be determined based on preliminary experiments, but a starting range of 1 µM to 100 µM is recommended based on data for the racemate.[4] Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO or PBS as the drug-treated wells) and untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Postulated signaling pathways for oxybutynin enantiomers.
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxybutynin chloride inhibits proliferation and suppresses gene expression in bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Chiral LC-MS/MS Method for the Quantification of (S)-Oxybutynin in Human Plasma
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and metabolism studies.
Introduction
Oxybutynin (B1027) is an anticholinergic agent commonly used to treat overactive bladder. It is administered as a racemate, a mixture of (R)- and (S)-enantiomers. The therapeutic effects are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is associated with a higher incidence of anticholinergic side effects. Oxybutynin is extensively metabolized in the liver to its primary active metabolite, N-desethyl oxybutynin (DEOB), which also exists as a pair of enantiomers. Given the stereoselective metabolism and pharmacological activity, a sensitive and specific analytical method is crucial for accurately quantifying (S)-Oxybutynin in biological matrices.[1][2] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (S)-Oxybutynin in human plasma.
Method Summary
This method employs liquid-liquid extraction (LLE) for sample cleanup, followed by chiral chromatographic separation on a specialized column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. A deuterated analog of the analyte is used as an internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: (S)-Oxybutynin hydrochloride, (R)-Oxybutynin hydrochloride, and Oxybutynin-d11 (internal standard).
-
Solvents: Acetonitrile, Methanol, 2-Propanol (all LC-MS grade).
-
Reagents: Ammonium bicarbonate, Ethyl acetate, Diethyl ether, n-Hexane (all analytical grade or higher).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Oxybutynin and Oxybutynin-d11 (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-Oxybutynin stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve (CC) standards.
-
IS Working Solution: Dilute the Oxybutynin-d11 stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
-
CC and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.025 - 10 ng/mL) and quality control samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC).
Sample Preparation Protocol
-
Pipette 300 µL of human plasma (blank, CC, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL Oxybutynin-d11) to each tube and vortex briefly.
-
Add 1.5 mL of the liquid-liquid extraction solvent (a mixture of ethyl acetate-diethyl ether-n-hexane) to each tube.[2][3]
-
Vortex the tubes for 10 minutes at high speed.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | Phenomenex Lux Amylose-2 (150 mm × 4.6 mm, 3 µm)[2][3] |
| Mobile Phase A | Acetonitrile:10mM Ammonium Bicarbonate (80:20, v/v)[2][3] |
| Mobile Phase B | 2-Propanol:Methanol (50:50, v/v)[2][3] |
| Composition | 20% A : 80% B (Isocratic)[2][3] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| (S)-Oxybutynin MRM | Q1: 358.2 m/z → Q3: 142.2 m/z[1][4] |
| Oxybutynin-d11 (IS) MRM | Q1: 369.3 m/z → Q3: 142.2 m/z |
| Dwell Time | 200 ms[1] |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
Quantitative Data and Method Performance
The performance of LC-MS/MS methods for oxybutynin quantification has been well-documented. The following table summarizes typical validation parameters from various published methods.
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Reported Range / Value |
| Linearity Range | 0.025 - 10.0 ng/mL (for enantiomers)[2][3] 0.050 - 10.0 ng/mL (for racemate)[5][6] 0.049 - 13.965 ng/mL (for racemate)[1] |
| LLOQ | 0.025 ng/mL (for enantiomers)[2][3] 0.049 ng/mL (for racemate)[1] |
| Accuracy | Within ±7.6% of nominal values[7] |
| Precision (RSD%) | Intra- and Inter-day precision < 14%[7] |
| Extraction Recovery | 80.4% (for racemate)[5][6] 96.0% - 105.1% (for enantiomers)[2][3] |
| Matrix Effect | IS-normalized matrix factors ranged from 0.96 to 1.07[2] |
Visualized Workflows and Relationships
// Edges edge [color="#5F6368", arrowhead=normal]; A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M -> N; }
Caption: Experimental workflow from sample collection to final quantification.
// Nodes Racemate [label="Oxybutynin (Racemic Drug)", fillcolor="#FBBC05", fontcolor="#202124"]; S_Oxy [label="(S)-Oxybutynin\n(Therapeutic Enantiomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Oxy [label="(R)-Oxybutynin\n(Side-Effect Associated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite [label="N-desethyl oxybutynin (DEOB)\n(Active Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368", arrowhead=normal]; Racemate -> S_Oxy [label=" Chiral\nSeparation "]; Racemate -> R_Oxy; S_Oxy -> Metabolite [label=" Metabolism "]; R_Oxy -> Metabolite [label=" Metabolism "]; }
Caption: Logical relationship between racemic oxybutynin and its components.
The described LC-MS/MS method provides the necessary selectivity and sensitivity for the chiral quantification of (S)-Oxybutynin in human plasma. The use of a chiral column is essential for separating the enantiomers, and the stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for regulated bioanalysis in support of clinical trials and pharmacokinetic studies, enabling a deeper understanding of the stereoselective disposition of oxybutynin in the body.
References
- 1. jchps.com [jchps.com]
- 2. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (S)-Oxybutynin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic analysis of (S)-Oxybutynin hydrochloride. The information herein is intended to guide researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of this chiral compound, a critical aspect of quality control and characterization in the pharmaceutical industry.
Introduction
This compound is the (S)-enantiomer of oxybutynin, an anticholinergic medication used to treat overactive bladder.[1] As the pharmacological activity of chiral drugs can be enantiomer-specific, with one enantiomer being more potent or having a different side-effect profile, the spectroscopic analysis and enantiomeric purity determination of this compound are of paramount importance.[2][3] This document outlines the key spectroscopic techniques for its analysis, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride | [4] |
| Molecular Formula | C₂₂H₃₂ClNO₃ | [5] |
| Molecular Weight | 393.9 g/mol | [5] |
| Melting Point | 117-118 °C | [4] |
| Appearance | White to almost white crystalline powder | [6] |
| Solubility | Readily soluble in water and acids | [3] |
| CAS Number | 230949-16-3 | [4] |
Spectroscopic Analysis Protocols
This section details the experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound.
Quantitative Data Summary
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | DMSO-d₆ | 0.9 to 1.1 (m, 4H), 1.1 to 1.2 (m, 7H), 1.3 (m, 1H), 1.4 (m, 1H), 1.6 (m, 2H), 1.7 (m, 1H), 2.9 (d, 4H), 4.1 (s, 2H), 4.8 (s, 2H), 5.7 (s, 1H), 7.2 (m, 1H), 7.3 (m, 2H), 7.5 (m, 2H), 11.4 (s, 1H) | [4] |
| ¹³C NMR | DMSO-d₆ | 8.9, 25.1, 25.2, 25.8, 25.9, 40.5, 45.7, 46.8, 52.4, 75.4, 80.9, 83.8, 125.7, 127.2, 127.9, 141.1, 173.5 | [4] |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound standard.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024 or more (due to lower natural abundance)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum of the racemate is expected to be nearly identical to that of the pure (S)-enantiomer.
Quantitative Data Summary (for racemic Oxybutynin Hydrochloride)
| Technique | **Characteristic Peaks (cm⁻¹) ** | Reference |
| KBr | 3511, 3444, 3323 (O-H, N-H stretches), 3098, 3040 (C-H aromatic stretch), 2930, 2857 (C-H aliphatic stretch), 1742 (C=O ester stretch) | [4] |
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular structure.
Quantitative Data Summary
| Technique | m/z (Mass-to-Charge Ratio) | Interpretation | Reference |
| ESI-MS | 358.23 | [M+H]⁺ (protonated molecule) | Calculated from Molecular Formula |
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water (50:50 v/v).
-
-
Instrument Parameters (Direct Infusion):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-5 kV
-
Nebulizer Gas (N₂): Instrument-dependent, typically 10-20 psi
-
Drying Gas (N₂): Instrument-dependent, typically 5-10 L/min at 250-350 °C
-
Mass Range: m/z 100-500
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak [M+H]⁺ and any significant fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of this compound, typically for concentration determination in solution.
Quantitative Data Summary
| Solvent | λmax (nm) | Reference |
| 0.1 N HCl | 210 | [1] |
| pH 6.8 Phosphate Buffer | 215 | [1] |
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent (e.g., 0.1 N HCl).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm
-
Blank: Use the same solvent as used for sample preparation.
-
-
Data Acquisition and Analysis:
-
Record the UV-Vis spectrum for each standard solution and the unknown sample.
-
Determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each standard solution at λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Measure the absorbance of the unknown sample at λmax and determine its concentration using the calibration curve.
-
Conclusion
The spectroscopic techniques and protocols outlined in this document provide a comprehensive framework for the analysis of this compound. Proper application of these methods is essential for ensuring the identity, purity, and quality of this important pharmaceutical compound. For regulatory submissions, it is crucial to validate these analytical methods according to the relevant guidelines (e.g., ICH).
References
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Updated Structure of Oxybutynin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations[v1] | Preprints.org [preprints.org]
- 5. Oxybutynin Hydrochloride | C22H32ClNO3 | CID 91505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxybutynin hydrochloride 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Application Notes and Protocols for Studying Muscarinic Receptors with (S)-Oxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Oxybutynin hydrochloride is the less active enantiomer of the racemic mixture of oxybutynin (B1027), a well-established anticholinergic agent used in the treatment of overactive bladder. While the therapeutic effects of oxybutynin are primarily attributed to the (R)-enantiomer, this compound serves as an essential tool for in vitro and in vivo studies of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its stereoselective interaction with muscarinic receptor subtypes allows for the elucidation of receptor structure-activity relationships and provides a valuable control compound in pharmacological research. These application notes provide detailed protocols for utilizing this compound to characterize muscarinic receptor binding and function.
Oxybutynin is a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, resulting in the relaxation of bladder smooth muscle.[1] It also exhibits direct spasmolytic effects on bladder smooth muscle, acting as a calcium antagonist and local anesthetic, although at much higher concentrations than those used for its anticholinergic effects.[2] The antimuscarinic activity of racemic oxybutynin resides predominantly in the (R)-isomer.[1][3]
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels. (S)-Oxybutynin, like its more active counterpart, demonstrates some selectivity for M1 and M3 receptors over the M2 subtype.[4] This selectivity is a key aspect of its utility in dissecting the pharmacological roles of different muscarinic receptor subtypes.
Data Presentation
The binding affinities of this compound for the five human muscarinic receptor subtypes (M1-M5) have been determined through radioligand binding assays. The following tables summarize the quantitative data for (S)-Oxybutynin and, for comparative purposes, its more active (R)-enantiomer.
Table 1: Binding Affinities (Ki, nM) of Oxybutynin Enantiomers at Human Muscarinic Receptors (M1-M5)
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| (S)-Oxybutynin | 108 | 1000 | 111 | 227 | 1000 |
| (R)-Oxybutynin | 1.8 | 19.3 | 2.6 | 6.0 | 12.0 |
Data compiled from Reitz et al., 2007. Ki values were determined by displacement of [3H]-N-methylscopolamine on cloned human muscarinic receptors.
Table 2: Antimuscarinic Activity (pKi) of Oxybutynin Enantiomers in Guinea Pig Tissues
| Compound | M1 (Rabbit Vas Deferens) pKi | M2 (Guinea Pig Atria) pKi | M3 (Guinea Pig Bladder) pKi |
| (S)-Oxybutynin | 6.13 ± 0.08 | 5.54 ± 0.07 | 6.22 ± 0.04 |
| (R)-Oxybutynin | 8.07 ± 0.04 | 7.42 ± 0.03 | 8.10 ± 0.04 |
Data compiled from Noronha-Blob & Kachur, 1991. pKi values were derived from functional inhibition of electrically stimulated tissue contractions.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptor subtypes using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
This compound
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
Atropine (B194438) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10^-10 M to 10^-4 M.
-
In a 96-well microplate, add in the following order:
-
25 µL of Assay Buffer or unlabeled atropine (1 µM final concentration for non-specific binding).
-
25 µL of the desired concentration of this compound or vehicle (for total binding).
-
50 µL of [3H]-NMS at a concentration near its Kd for the specific receptor subtype (e.g., 0.2-1 nM).
-
100 µL of cell membrane suspension (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Isolated Bladder Strips
This protocol outlines a method to assess the functional antagonist activity of this compound on muscarinic receptors in a native tissue preparation.
Materials:
-
Guinea pig bladder
-
This compound
-
Carbachol (B1668302) (muscarinic agonist)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize a guinea pig according to approved animal welfare protocols and excise the urinary bladder.
-
Remove the urothelium and cut the detrusor muscle into longitudinal strips (approximately 2 mm x 10 mm).
-
Suspend the strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Perform a cumulative concentration-response curve to carbachol (e.g., 10^-8 M to 10^-3 M) to establish a baseline contractile response.
-
Wash the tissues repeatedly to return to baseline tension.
-
Incubate the tissues with a single concentration of this compound or vehicle for 30-60 minutes.
-
Repeat the cumulative concentration-response curve to carbachol in the presence of this compound.
-
Repeat steps 6-8 with different concentrations of this compound.
Data Analysis:
-
Measure the maximal contractile response to carbachol in the absence and presence of each concentration of this compound.
-
Plot the carbachol concentration-response curves.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors and the antagonistic action of (S)-Oxybutynin HCl.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of (S)-Oxybutynin HCl using a radioligand binding assay.
Logical Relationship of (S)-Oxybutynin to Muscarinic Receptor Subtypes
Caption: Relative binding affinity of this compound for muscarinic receptor subtypes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (S)-Oxybutynin Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (S)-Oxybutynin hydrochloride in various animal models. The protocols detailed below are synthesized from established research to guide the design and execution of preclinical studies investigating the efficacy and safety of this compound for conditions such as overactive bladder.
Overview and Mechanism of Action
This compound is the active enantiomer of oxybutynin (B1027), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is predominantly responsible for mediating detrusor smooth muscle contraction in the urinary bladder.[1][2][3] By blocking these receptors, this compound leads to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[4][5] Animal studies have demonstrated that oxybutynin possesses an antispasmodic effect that is 4 to 10 times stronger than atropine.[5] Its anticholinergic properties are primarily attributed to the (R)-enantiomer, while its spasmolytic effects are not stereoselective.[2]
Signaling Pathway of Muscarinic Receptor Antagonism in Detrusor Muscle
The following diagram illustrates the signaling pathway through which this compound exerts its effects on the bladder detrusor muscle.
Caption: Muscarinic M3 receptor signaling pathway in detrusor muscle and the inhibitory action of (S)-Oxybutynin.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound in different animal models.
Table 1: Efficacy Data in Animal Models of Bladder Overactivity
| Animal Model | Administration Route | Dose | Key Findings | Reference(s) |
| Rabbit | Vaginal | Low and High Dose | Increased bladder capacity and compliance. The high dose completely inhibited the response to Acetylcholine and significantly decreased micturition pressure. | [6] |
| Rabbit | Vaginal | Intermediate Dose | 45% inhibition of micturition pressure. | [7] |
| Dog | Oral | 0.2 mg/kg q8-12h | Used for detrusor hyperreflexia (refractory incontinence). | [8] |
| Cat | Oral | 0.5-1.25 mg per cat q8-12h | Used for detrusor hyperreflexia. | [9] |
Table 2: Toxicology Data in Animal Models
| Animal Model | Administration Route | Dose | Observed Effects | Reference(s) |
| Rat | Oral | 20 mg/kg/day (6 months) | No significant toxic effects. | [10][11] |
| Rat | Oral | 50, 100, 150 mg/kg/day (3 months) | Ataxia, depression, hypersensitivity to stimulation, pilomotor erection. 50% mortality at 150 mg/kg/day. | [10][11] |
| Rat | Oral | 60-200 mg/kg/day (6 months) | Decreased food consumption, weight suppression, irregular and enlarged hepatic cells, degenerative changes in kidney tubules. | [10][11] |
| Rat | Carcinogenicity Study | 20, 80, 160 mg/kg/day (24 months) | No evidence of carcinogenicity. | [12] |
| Dog | Oral | 3 and 6 mg/kg/day (6 months) | No toxic effects observed. | [10][11] |
| Dog | Oral | >6 mg/kg/day (6 months) | Anorexia, tremor, and nervousness during the first few weeks. | [10][11] |
| Dog | Oral | 4, 8, 16 mg/kg/day (12 months) | No significant drug-related changes in hematology, organ weight, or pathology. | [11] |
| Mouse | Oral | LD50: 725 mg/kg | [10] | |
| Mouse | IV | LD50: 68 mg/kg | [10] | |
| Rat | Oral | LD50: 2030 mg/kg | [10] | |
| Dog | IV | Approx. Minimum Lethal Dose: >25 but <50 mg/kg | Mydriasis, hyperventilation, ataxia, emesis, muscular weakness of hind limbs, convulsions. | [10] |
| Dog | Oral | Approx. Minimum Lethal Dose: >750 but <1000 mg/kg | [10] |
Experimental Protocols
Protocol 1: Cystometry in Anesthetized Rats to Evaluate Bladder Function
This protocol is designed to assess the effect of this compound on bladder function in anesthetized rats by measuring urodynamic parameters.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., urethane)
-
Female Sprague-Dawley rats
-
Bladder catheter (PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally).
-
Place the animal in a supine position.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Exteriorize the other end of the catheter for connection to the infusion pump and pressure transducer.
-
-
Cystometry:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Begin continuous infusion of warm sterile saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously.
-
Allow for several voiding cycles to establish a baseline.
-
Measure the following parameters for each voiding cycle:
-
Bladder Volume Capacity (BVC): The volume of infused saline required to induce a micturition contraction.
-
Micturition Pressure (MP): The peak intravesical pressure during a voiding contraction.
-
Intercontraction Interval (ICI): The time between two consecutive micturition contractions.
-
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously (e.g., via a cannulated jugular vein) or by another desired route.
-
Continue the cystometric recording to evaluate the effects of the compound on the measured parameters.
-
Caption: Experimental workflow for cystometry in anesthetized rats.
Protocol 2: Oral Gavage Administration in Rats
This protocol describes the standard procedure for oral administration of this compound to rats using a gavage needle.[2][13][14][15][16]
Materials:
-
This compound solution/suspension
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
-
Rat restraint device (optional)
Procedure:
-
Preparation:
-
Weigh the rat to determine the correct dosage volume. The maximum recommended volume is typically 10-20 mL/kg.[2][16]
-
Prepare the this compound formulation. For aqueous solutions, ensure the compound is fully dissolved. For suspensions, ensure homogeneity.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth. Mark this length on the needle.
-
-
Restraint:
-
Securely restrain the rat to prevent movement. This can be done manually or with a restraint device. Ensure the animal can breathe comfortably.
-
-
Gavage:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus.
-
The needle should pass smoothly without force. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the solution from the syringe.
-
After administration, gently withdraw the gavage needle.
-
-
Monitoring:
-
Observe the animal for a few minutes after the procedure for any signs of distress, such as difficulty breathing.
-
Protocol 3: Intravenous Administration in Dogs
This protocol outlines the procedure for intravenous administration of this compound to dogs.
Materials:
-
This compound formulated for intravenous use
-
Sterile saline or other appropriate vehicle
-
Intravenous catheter
-
Infusion pump (for continuous infusion) or syringe
-
Dog restraint equipment
Procedure:
-
Preparation:
-
Weigh the dog to calculate the precise dose.
-
Prepare the this compound solution for injection. Ensure it is sterile and at an appropriate concentration. A patent for an aqueous oxybutynin chloride solution suggests a concentration of 1.0 to 30 mg/ml and a pH of 3 to 5 for stability.[4]
-
Shave and disinfect the area for catheter placement (e.g., cephalic vein).
-
-
Catheterization:
-
Place an intravenous catheter into the selected vein and secure it.
-
Flush the catheter with sterile saline to ensure patency.
-
-
Administration:
-
Bolus Injection: Administer the prepared solution slowly over a defined period (e.g., 1-2 minutes).
-
Continuous Infusion: Connect the catheter to an infusion pump and administer the solution at a constant rate.
-
-
Monitoring:
-
Closely monitor the dog during and after administration for any adverse reactions, such as changes in heart rate, respiration, or behavior.[10]
-
Caption: General workflow for in vivo drug administration in animal models.
Considerations for Study Design
-
Animal Model Selection: The choice of animal model should be appropriate for the research question. Rats are commonly used for initial screening and mechanistic studies, while dogs may be used for pharmacokinetic and toxicological evaluations that more closely resemble human responses. Rabbits have also been used to study bladder function and hyperreflexia.[6][7]
-
Route of Administration: The route of administration should align with the intended clinical application. Oral administration is common, but other routes such as intravenous, subcutaneous, transdermal, and intravesical can provide valuable information on the drug's properties.[7][10]
-
Dose Selection: Dose-response studies are crucial to determine the effective and toxic dose ranges. The provided tables can serve as a starting point for dose selection.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the pharmacological properties of this compound.
References
- 1. Comparative in vitro effects of imipramine, oxybutynin, and flavoxate on rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.fsu.edu [research.fsu.edu]
- 3. Histologic studies of intravesical oxybutynin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6087396A - Oxybutynin formulations and method of use - Google Patents [patents.google.com]
- 5. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of hyperreflexia by vaginally administered oxybutynin: a novel rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of vaginally administered oxybutynin on rabbit bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vet-ebooks.com [vet-ebooks.com]
- 9. Oxybutynin | VCA Animal Hospitals [vcahospitals.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. drugs.com [drugs.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for (S)-Oxybutynin Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and preclinical evaluation of (S)-Oxybutynin hydrochloride. The protocols outlined below are intended to facilitate consistent and reproducible experimental outcomes in the study of this anticholinergic agent for conditions such as overactive bladder (OAB).
Introduction
(S)-Oxybutynin is the levorotatory enantiomer of oxybutynin (B1027), a well-established antimuscarinic agent used to treat overactive bladder.[1] Like its racemic counterpart, (S)-Oxybutynin exerts its therapeutic effects by acting as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, particularly the M1 and M3 subtypes, leading to the relaxation of the detrusor smooth muscle of the bladder.[1] Preclinical research focusing on the (S)-enantiomer is crucial for understanding its specific pharmacological profile and optimizing its therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for appropriate formulation development and interpretation of preclinical data.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁NO₃ • HCl | [2] |
| Molecular Weight | 393.95 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 117-118 °C | [2] |
| Solubility | ||
| Water | Freely soluble | [1] |
| Ethanol | Approx. 20 mg/mL | Cayman Chemical |
| DMSO | Approx. 50 mg/mL | Cayman Chemical |
| DMF | Approx. 50 mg/mL | Cayman Chemical |
| PBS (pH 7.2) | Approx. 0.2 mg/mL | Cayman Chemical |
| pKa | 6.96 | [1] |
Preclinical Formulation Protocol
For preclinical oral administration in rodent models, a simple aqueous solution is often sufficient and ensures accurate dosing.
Objective: To prepare a 1 mg/mL oral solution of this compound for pharmacokinetic and pharmacodynamic studies in rats.
Materials:
-
This compound powder
-
Sterile water for injection
-
0.9% Sodium Chloride (Sterile Saline)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
-
pH meter
Protocol:
-
Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Transfer the powder to a clean, sterile volumetric flask.
-
Add a small volume of sterile saline (e.g., 5 mL for a 10 mL final volume) to the flask.
-
Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder completely. This compound is readily soluble in water.[1]
-
Once dissolved, add sterile saline to bring the solution to the final desired volume.
-
Verify the pH of the solution. For intravesical solutions, a pH between 4.44 and 8.44 has been studied, with higher pH potentially increasing bladder relaxation.[3] For oral administration, a pH closer to neutral is generally well-tolerated.
-
The resulting solution should be clear and colorless.
-
Store the formulation in a tightly sealed, sterile container at 2-8°C, protected from light. For aqueous solutions, it is recommended to use them within one day of preparation.
Experimental Protocols
In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of an immediate-release this compound formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
This compound tablets/capsules
-
Dissolution medium: 900 mL of 0.1 N HCl or phosphate (B84403) buffer (pH 6.8)
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters (0.45 µm)
-
HPLC system with a suitable column (e.g., C18) for quantification
Protocol:
-
Pre-warm the dissolution medium to 37 ± 0.5°C.
-
Place 900 mL of the pre-warmed medium into each dissolution vessel.
-
Set the paddle speed to 50 or 75 RPM.
-
Carefully drop one tablet/capsule into each vessel.
-
Start the dissolution apparatus timer.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Protocol:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of this compound in HBSS at the desired concentration.
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound oral solution (1 mg/mL)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Protocol:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer a single oral dose of the this compound formulation (e.g., 5 mg/kg) via oral gavage.[4]
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentrations of (S)-Oxybutynin and its major active metabolite, (S)-N-desethyloxybutynin, using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) using appropriate software.
In Vivo Pharmacodynamic (Urodynamic) Study in Rats
Objective: To evaluate the effect of this compound on bladder function in a rat model of overactive bladder.
Materials:
-
Female Sprague-Dawley rats
-
Urethane for anesthesia
-
Bladder catheter (PE-50 tubing) connected to a pressure transducer and an infusion pump
-
This compound oral solution
-
Data acquisition system
Protocol:
-
Anesthetize the rats with urethane.
-
Implant a catheter into the bladder dome for urodynamic measurements.[5]
-
Allow the animals to stabilize.
-
Initiate continuous intravesical infusion of saline at a constant rate (e.g., 0.1 mL/min) to induce rhythmic bladder contractions.[5]
-
Record baseline urodynamic parameters, including micturition pressure, bladder capacity, and frequency of contractions.
-
Administer this compound orally at the desired dose (e.g., 3 mg/kg).[5]
-
Continue to record the urodynamic parameters for a specified period (e.g., 2 hours) after drug administration.
-
Analyze the changes in bladder capacity, micturition pressure, and contraction frequency compared to baseline.
Data Presentation
In Vitro Permeability of this compound
| Parameter | Value |
| Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | [Data to be generated from experiment] |
| Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | [Data to be generated from experiment] |
| Efflux Ratio | [Data to be generated from experiment] |
Note: The median Papp value for most marketed drugs is approximately 16 x 10⁻⁶ cm/s.[6]
Preclinical Pharmacokinetic Parameters of (S)-Oxybutynin
The following table presents representative pharmacokinetic data for the enantiomers of oxybutynin. It is important to note that this data is derived from a human study and should be used as a reference for preclinical study design.[7]
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin |
| Oral Administration | ||
| Bioavailability (%) | 7 | [Data not specified] |
| Intravesical Administration | ||
| Bioavailability (%) | 10-22 | [Data not specified] |
Preclinical pharmacokinetic studies in the target species are essential to determine the specific parameters for this compound.
Visualizations
Caption: Preclinical evaluation workflow for this compound.
Caption: Mechanism of action of this compound.
References
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urodynamic effects of intravesical oxybutynin chloride in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6545046B2 - Method for enhanced delivery of oxybutynin and compositions thereof - Google Patents [patents.google.com]
- 5. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Population Pharmacokinetic Model of (R)- and (S-) Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of (S)-Oxybutynin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) is a muscarinic receptor antagonist widely used for the treatment of overactive bladder.[1][2] It is a chiral compound, and the (S)-enantiomer, also known as esoxybutynin, has been shown to possess a superior therapeutic profile compared to the racemic mixture.[3] These application notes provide a detailed overview of the enantioselective synthesis of (S)-Oxybutynin hydrochloride, focusing on key synthetic strategies, experimental protocols, and quantitative data to support research and development in this area. The synthesis primarily revolves around the preparation of the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, followed by its esterification with 4-diethylamino-2-butyn-1-ol.
Synthetic Strategies Overview
The enantioselective synthesis of this compound can be broadly categorized into two main approaches for obtaining the key chiral acid intermediate: chiral resolution of the racemic mixture and asymmetric synthesis. This is followed by a final esterification step to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Key Intermediate: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
The crucial step in the synthesis of (S)-Oxybutynin is the stereoselective preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Several effective methods have been developed, each with its own advantages.
Chiral Resolution of Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid
This classical approach involves the separation of enantiomers from a racemic mixture of the carboxylic acid using a chiral resolving agent.
Caption: Workflow for chiral resolution.
Experimental Protocol: Chiral Resolution using L-Tyrosine Methyl Ester [4]
-
Salt Formation: Dissolve racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (100 g) in a suitable solvent. Add L-tyrosine methyl ester.
-
Crystallization: Allow the diastereomeric salts to crystallize. The salt of the (S)-acid with L-tyrosine methyl ester will preferentially crystallize.
-
Isolation: Filter the crystals and wash with a cold solvent.
-
Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the free (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
-
Extraction and Purification: Extract the (S)-acid with an organic solvent and purify by recrystallization.
Asymmetric Synthesis Methods
Asymmetric synthesis offers a more direct route to the desired (S)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.
The Sharpless asymmetric dihydroxylation of α-cyclohexylstyrene is a key strategy to introduce the desired stereochemistry.[5][6]
Caption: Asymmetric dihydroxylation of α-cyclohexylstyrene.
Experimental Protocol: Asymmetric Dihydroxylation [5]
-
Reaction Setup: To a solution of α-cyclohexylstyrene in an appropriate solvent system (e.g., t-BuOH/H₂O), add AD-mix-β.
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction with sodium sulfite.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Purify the resulting diol by column chromatography.
-
Oxidation: Oxidize the terminal alcohol of the purified diol to a carboxylic acid using a suitable oxidizing agent (e.g., Swern oxidation followed by further oxidation) to yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
This method involves the enantioselective addition of a cyanide group to cyclohexyl phenyl ketone, catalyzed by a chiral metal complex.[7]
Experimental Protocol: Catalytic Enantioselective Cyanosilylation [7]
-
Catalyst Preparation: Prepare the chiral gadolinium catalyst (e.g., 1 mol% Gd-5 catalyst).
-
Cyanosilylation: React cyclohexyl phenyl ketone with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) in the presence of the chiral catalyst.
-
Hydrolysis: Hydrolyze the resulting cyanohydrin to the corresponding carboxylic acid. This process typically involves reduction, desilylation, and oxidation steps to afford the enantiomerically enriched (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Final Step: Esterification and Hydrochloride Salt Formation
Once the enantiomerically pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is obtained, it is esterified with 4-diethylamino-2-butyn-1-ol.
Caption: Final esterification and salt formation steps.
Experimental Protocol: Esterification and Salt Formation [8][9]
-
Activation of Carboxylic Acid: The carboxylic acid can be activated, for example, by conversion to its acid chloride using thionyl chloride.
-
Esterification: React the activated acid with 4-diethylamino-2-butyn-1-ol in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an inert solvent (e.g., dichloromethane). Alternatively, direct coupling using reagents like DCC and DMAP can be employed.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove by-products and purify the resulting (S)-Oxybutynin base, often by column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified (S)-Oxybutynin base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.
-
Isolation: Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.
Data Presentation
The following table summarizes the reported yields and enantiomeric excess (e.e.) for different synthetic routes to key intermediates or the final product.
| Synthetic Method | Key Intermediate/Product | Reported Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Chiral Resolution with L-tyrosine methyl ester | (S)-Oxybutynin | 42 | >99 | [4] |
| Asymmetric Dihydroxylation | (S)-1-Cyclohexyl-1-phenylethane-1,2-diol | 45 (overall) | 92 | [8] |
| Catalytic Enantioselective Cyanosilylation | Cyanohydrin intermediate | Not specified | 94 | [7] |
Conclusion
The enantioselective synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as scalability, cost of reagents and catalysts, and desired enantiomeric purity. Both chiral resolution and asymmetric synthesis methods have demonstrated high efficacy in producing the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The final esterification and salt formation steps are generally high-yielding and straightforward. These detailed protocols and comparative data serve as a valuable resource for researchers and professionals involved in the synthesis and development of (S)-Oxybutynin.
References
- 1. An Updated Structure of Oxybutynin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CZ296056B6 - Process for preparing oxybutynin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: (S)-Oxybutynin Hydrochloride Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Oxybutynin hydrochloride in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anticholinergic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors, particularly the M3 subtype, which leads to the relaxation of the bladder's detrusor smooth muscle.[1][2] It also has direct antispasmodic and local anesthetic properties.[2]
Q2: What are common preclinical models used to evaluate the efficacy of this compound for overactive bladder (OAB)?
Rodent models, particularly rats, are frequently used. A common method to induce bladder overactivity is through the administration of substances like acetic acid into the bladder. The primary method for assessing efficacy in these models is cystometry, which measures bladder pressure and capacity.[3][4][5][6]
Q3: What are typical dose ranges for this compound in preclinical studies?
Dosage can vary significantly based on the animal model, administration route, and specific research question. The following table summarizes some reported preclinical doses.
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Rat | Oral (gavage) | 5 mg/kg | Pharmacokinetic studies | [7] |
| Rat | Oral (gavage) | 30 mg/kg and higher | Disruption of learning and memory | [8] |
| Rat | Subcutaneous | Up to 25 mg/kg | No evidence of harm to the fetus | [9] |
| Rabbit | Intravesical | 0.25 mg/ml, 2.5 mg/ml, 25 mg/ml | To determine effects on bladder mucosa | [10] |
| Guinea Pig | Not specified | Not specified | In vivo effects on bladder contraction, mydriasis, and salivary secretion | [11] |
Q4: What are the known side effects of this compound in preclinical studies?
The most common side effects are related to its anticholinergic properties and include:
-
Systemic: Dry mouth, constipation, blurred vision, and dizziness.[1][12]
-
Central Nervous System (CNS): Confusion, agitation, hallucinations, and somnolence, particularly at higher doses.[1][13][14] These effects are attributed to its ability to cross the blood-brain barrier.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High variability in cystometry readings | - Improper catheter placement (transurethral or suprapubic).[6]- Anesthesia level is inconsistent.- Animal stress. | - Ensure consistent and correct catheterization technique. Suprapubic catheterization may be preferred to avoid urethral irritation.[6]- Maintain a stable plane of anesthesia throughout the experiment.- Allow for an adequate acclimation period for the animals before starting measurements. |
| Unexpected animal mortality | - Overdose, particularly in dose-escalation studies.- Severe systemic anticholinergic effects (e.g., paralytic ileus). | - Start with a low dose and escalate gradually, monitoring for signs of toxicity.- Ensure animals have free access to water to mitigate dehydration from dry mouth.- Monitor for signs of distress and euthanize if necessary. |
| Behavioral abnormalities (e.g., agitation, lethargy) | - CNS side effects of this compound.[13][14] | - Use the lowest effective dose.- Consider alternative formulations or routes of administration (e.g., transdermal) that may reduce systemic peak concentrations and CNS penetration. |
| Difficulty with oral gavage administration | - Improper technique leading to aspiration.- Poor solubility or stability of the formulation. | - Ensure proper training in oral gavage techniques.- this compound is soluble in water.[2] Prepare fresh aqueous solutions for administration.[7] |
| Inconsistent drug effects between animals | - Differences in metabolism.- Variability in drug absorption. | - Use a sufficient number of animals per group to account for biological variability.- Ensure consistent administration technique and timing. |
Experimental Protocols
Protocol: Dose-Optimization of this compound in a Rat Model of Overactive Bladder using Cystometry
1. Animal Model:
-
Species: Female Sprague-Dawley rats (250-300g).
-
Induction of Overactive Bladder (optional): Intravesical instillation of a mild irritant (e.g., acetic acid) can be used to induce bladder hyperactivity.
2. Surgical Preparation (Cystometry):
-
Anesthetize the rat (e.g., with urethane (B1682113) or ketamine-xylazine).[6]
-
Perform a laparotomy to expose the bladder.
-
Implant a catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.[3]
-
Tunnel the catheter subcutaneously to the interescapular region for external access.[3]
3. Experimental Setup:
-
Place the rat in a metabolic cage.
-
Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and a syringe pump.[4]
-
The pressure transducer records intravesical pressure, and the syringe pump infuses saline into the bladder at a constant rate (e.g., 0.04 ml/min).[4]
4. Dose-Finding Study Design:
-
Acclimation: Allow the animal to stabilize after surgery and during an initial period of saline infusion.
-
Baseline Measurement: Record several micturition cycles to establish baseline cystometric parameters.
-
Dose Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous). Start with a low dose and perform a dose-escalation study with multiple groups of animals.
-
Data Collection: Continuously record intravesical pressure. Key parameters to measure include:
-
Bladder Capacity: The volume of infused saline at which a micturition contraction occurs.
-
Micturition Pressure: The peak pressure during a bladder contraction.
-
Intercontraction Interval (ICI): The time between micturition events.[4]
-
Voided Volume: Can be measured using a balance placed under the metabolic cage.[3]
-
5. Data Analysis:
-
Compare the cystometric parameters before and after drug administration for each dose.
-
Analyze the dose-response relationship to determine the optimal dose that increases bladder capacity and ICI without causing significant adverse effects.
Visualizations
Caption: M3 muscarinic receptor signaling pathway in detrusor muscle and the inhibitory action of (S)-Oxybutynin.
Caption: Experimental workflow for preclinical dose optimization of this compound.
References
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cystometric methods in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6545046B2 - Method for enhanced delivery of oxybutynin and compositions thereof - Google Patents [patents.google.com]
- 8. Oxybutynin disrupts learning and memory in the rat passive avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. WO2000020035A1 - Oxybutynin formulations and methods of use - Google Patents [patents.google.com]
- 11. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovpjournal.org [ovpjournal.org]
- 13. Oxybutynin â Psychiatric Side Effects [medsafe.govt.nz]
- 14. [Neuropsychiatric adverse effects attributed to use of oxybutynin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (S)-Oxybutynin hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of (S)-Oxybutynin hydrochloride, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white crystalline solid that is readily soluble in water and acids, but relatively insoluble in alkalis. It is also soluble in organic solvents such as methanol, chloroform, ethanol, DMSO, and dimethylformamide (DMF).
Q2: What is the recommended storage condition for this compound?
It is recommended to store the solid form of this compound at -20°C for long-term stability, where it can be stable for at least four years. Aqueous solutions are not recommended to be stored for more than one day.
Q3: How does pH affect the aqueous solubility of this compound?
The aqueous solubility of this compound is inversely related to pH. It is significantly more soluble in acidic conditions compared to neutral or basic conditions. There is a sharp drop in solubility at a pH higher than 5.0.
Q4: Can I use tap water to dissolve this compound?
It is not recommended to use tap water as a solvent. Studies have shown that homemade oxybutynin (B1027) solutions using tap water degrade over time, with a significant decrease in concentration. Using normal saline or solutions with a lower pH can improve stability.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| Water | Readily soluble, freely soluble | |
| Water (pH 1) | ~77 mg/mL | |
| Water (pH 6) | ~0.8 mg/mL | |
| Water (pH > 9.6) | ~0.012 mg/mL | |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL, ≥19.7 mg/mL | |
| Ethanol | ~20 mg/mL, freely soluble | |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Methanol | Very soluble | |
| Chloroform | Very soluble | |
| n-Hexane | Almost insoluble | |
| Glacial Acetic Acid | Soluble |
Troubleshooting Guide
This guide addresses common solubility-related problems and provides step-by-step solutions.
Problem 1: The compound is not dissolving in an aqueous buffer (e.g., PBS).
Caption: Troubleshooting workflow for poor aqueous solubility.
Problem 2: A precipitate forms after diluting a stock solution into an aqueous buffer.
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Selection: Use sterile water or a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) with a pH between 3 and 5 for optimal solubility and stability. Avoid using tap water. Normal saline can also be used and may improve stability compared to water alone.
-
Dissolution:
-
Add the powder to the chosen solvent.
-
Stir or vortex the solution to facilitate dissolution.
-
If dissolution is slow, gentle warming (e.g., to 37°C) or sonication can be applied. Be cautious with heating as it may accelerate degradation.
-
-
pH Adjustment: If necessary, adjust the pH of the solution to below 5.0 using dilute hydrochloric acid to ensure complete dissolution.
-
Sterilization (Optional): If a sterile solution is required, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Use the freshly prepared aqueous solution, preferably within the same day, as prolonged storage is not recommended.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the this compound powder.
-
Solvent Selection: Choose a suitable organic solvent such as DMSO or ethanol.
-
Dissolution:
-
Add the solvent to the powder to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO).
-
Vortex the solution until the compound is completely dissolved. Purging the solvent with an inert gas before use is a good practice.
-
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5). Its therapeutic effect in conditions like overactive bladder stems from its ability to block the action of acetylcholine on muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.
Caption: Simplified signaling pathway of (S)-Oxybutynin action.
Technical Support Center: Synthesis of (S)-Oxybutynin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (S)-Oxybutynin hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on improving yield, enantiomeric purity, and overall product quality.
Issue 1: Low Overall Yield of this compound
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low overall yield can stem from inefficiencies in two main stages: the preparation of the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, or the final esterification step.
-
Inefficient Chiral Intermediate Synthesis: The synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is critical. Asymmetric synthesis routes can be complex. For example, a multi-step approach involving an asymmetric dihydroxylation may have an overall yield of around 66%. A resolution of the racemic acid using L-tyrosine methyl ester has been reported to yield the (S)-acid in 42% yield. Ensure each step of your chosen route is optimized.
-
Suboptimal Esterification/Transesterification: The final coupling of the chiral acid with 4-(diethylamino)but-2-yn-1-ol is a critical yield-determining step. Traditional methods can result in conversions of 70-75% and overall yields of 55-60%.
-
Purification Losses: Significant product loss can occur during work-up and purification. The crude product is often an oil, which can be difficult to handle. An optimized purification process involving extraction with a non-polar solvent like toluene (B28343) followed by crystallization as the hydrochloride salt can significantly improve recovery.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for diagnosing and improving low reaction yield.
Issue 2: Poor Enantiomeric Purity
Q2: The enantiomeric excess (ee%) of my final (S)-Oxybutynin is low. How can I increase it?
A2: Low enantiomeric excess almost always originates from the chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The final esterification step does not affect the stereocenter.
-
Check Purity of Chiral Intermediate: The most critical factor is the enantiomeric purity of the acid used for the coupling reaction. Verify the ee% of your (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid using chiral HPLC.
-
Ineffective Chiral Resolution: If you are preparing the intermediate via resolution of a racemic mixture, the resolving agent may be inefficient or the separation of diastereomeric salts incomplete. Ensure complete crystallization of the desired diastereomer and thorough washing to remove the unwanted one.
-
Suboptimal Asymmetric Synthesis: If using an asymmetric synthesis method (e.g., asymmetric reduction or dihydroxylation), the catalyst, reagents, or reaction conditions may be suboptimal. Temperature control is often critical in these reactions; deviations can lead to a significant drop in ee%.
Issue 3: Product Impurities
Q3: My final product shows multiple spots on TLC or extra peaks in HPLC after purification. What are these impurities and how do I get rid of them?
A3: Impurities can be process-related (from the synthesis) or degradation-related.
-
Unreacted Intermediates: The most common impurities are unreacted starting materials, namely 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)but-2-yn-1-ol.
-
By-products: Side reactions can generate various impurities. A common one is the cyclohexenyl analogue of oxybutynin (B1027). Others may include diphenyl and ethylpropyl analogues.
-
Degradation Products: Oxybutynin can degrade through oxidation (exposure to air/light) or hydrolysis of the ester bond (exposure to moisture).
Purification Strategy: A robust purification method involves converting the crude oxybutynin base into its hydrochloride salt.
-
After the reaction, perform a work-up and extract the crude oxybutynin base into a non-polar organic solvent like toluene.
-
Wash the organic layer with water to remove water-soluble impurities.
-
Extract the aqueous solution with toluene to remove organic-soluble impurities.
-
Acidify the aqueous layer with concentrated HCl and cool to 0-5°C to precipitate the this compound as a crystalline solid.
-
Filter the solid and wash with ice-cold water.
Data Presentation: Reaction Condition Optimization
Optimizing the final transesterification step is crucial for maximizing yield. The following table summarizes data from a process improvement study.
| Parameter | Traditional Method | Optimized Method |
| Catalyst | Sodium Methoxide | Sodium Hydroxide (B78521) |
| Reaction Time | 8 - 12 hours | 2.5 - 4 hours |
| Conversion Rate | 70 - 75% | 88 - 92% |
| Overall Yield | 55 - 60% | 72 - 79% |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid via Asymmetric Dihydroxylation
This protocol is based on a reported asymmetric synthesis route. The workflow involves several steps to achieve the final chiral acid.
Caption: Workflow for the asymmetric synthesis of the key chiral acid intermediate.
Methodology:
-
Asymmetric Dihydroxylation: A styrene derivative is subjected to asymmetric dihydroxylation using a catalytic amount of OsO₄ and a chiral ligand (e.g., a hydroquinine-based ligand) in a tert-butanol/water solvent system. This step establishes the key stereocenter. The typical yield for this step is around 70-80%.
-
Oxidative Cleavage: The resulting chiral diol is cleaved, for example using sodium periodate, to yield a chiral aldehyde.
-
Grignard Reaction: The aldehyde is reacted with cyclohexylmagnesium bromide in an etheral solvent like THF at low temperature (-78 °C) to form the corresponding secondary alcohol. This step typically yields around 74%.
-
Oxidation: The final step involves the oxidation of the secondary alcohol to the carboxylic acid using a suitable oxidizing agent (e.g., NaClO₂). This step yields the target (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a reported yield of 70%.
-
Purification: The final product should be purified by recrystallization and its enantiomeric excess confirmed by chiral HPLC.
Protocol 2: Optimized Transesterification and Purification of this compound
This protocol is adapted from a patented improved process and aims to maximize yield and purity in the final step.
Reagents:
-
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (or the (S)-acid itself)
-
4-(diethylamino)but-2-yn-1-ol
-
Sodium Hydroxide (catalyst)
-
Toluene
-
Concentrated Hydrochloric Acid
-
Deionized Water
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, 4-(diethylamino)but-2-yn-1-ol, and a catalytic amount of powdered sodium hydroxide.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) for 2.5 to 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed. The conversion rate should reach 88-92%.
-
Work-up: Cool the reaction mixture to room temperature. If any solid sodium hydroxide remains, remove it by filtration or decantation.
-
Extraction: Dilute the liquid mixture with toluene and wash with water. Extract the crude (S)-Oxybutynin base into the toluene layer.
-
Acidification & Crystallization: Extract the toluene solution with dilute hydrochloric acid. This will move the protonated amine product into the aqueous layer. Separate the aqueous layer.
-
Purification: Wash the aqueous solution with a fresh portion of toluene to remove any remaining non-basic organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath to 0-5°C. Add concentrated hydrochloric acid to precipitate this compound as a white crystalline solid.
-
Isolation: Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum. The expected overall yield based on the starting ester should be in the range of 72-79%.
(S)-Oxybutynin hydrochloride degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (S)-Oxybutynin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through hydrolysis (both acidic and alkaline conditions) and oxidation.[1][2] It is reported to be relatively stable under thermal and photolytic stress conditions.[1]
Q2: Is there a difference in the degradation pathways between this compound and the racemic mixture?
A2: The available scientific literature primarily focuses on the degradation of racemic oxybutynin (B1027) hydrochloride. While specific studies on the (S)-enantiomer are limited, the degradation pathways are presumed to be identical to those of the racemate due to the identical functional groups susceptible to chemical degradation.
Q3: What are the major degradation products of this compound?
A3: The primary degradation products depend on the degradation pathway:
-
Hydrolysis: Leads to the cleavage of the ester linkage, forming 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)but-2-yn-1-ol.
-
Oxidation: Can lead to the formation of N-desethyloxybutynin and a novel degradation product identified as (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (Oxy-EK) from the free base.[3]
-
Metabolism: The major metabolic degradation products are N-desethyloxybutynin and phenylcyclohexylglycolic acid.[4]
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of solutions within a stable range, as both acidic and alkaline conditions accelerate hydrolysis. Aqueous solutions are more stable at a pH between 3.0 and 5.0.
-
Temperature: Store stock solutions and experimental samples at controlled, cool temperatures. Although relatively stable under thermal stress, prolonged exposure to high temperatures should be avoided.
-
Light Protection: While reported to be stable under photolytic conditions, it is good practice to store solutions in amber vials or protect them from direct light to prevent any potential photodegradation.
-
Inert Atmosphere: For long-term storage of the solid material or solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Solvent Choice: Use high-purity solvents and avoid those that may contain acidic or basic impurities. For aqueous solutions, the use of normal saline has been shown to slow degradation compared to tap water.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Verify solution preparation: Ensure the pH of your sample and mobile phase is within the stable range (pH 3-5). 2. Check storage conditions: Confirm that your samples have been stored at a cool temperature and protected from light. 3. Perform forced degradation: To identify the unknown peaks, conduct a forced degradation study under acidic, alkaline, and oxidative conditions and compare the resulting chromatograms with your sample. |
| Loss of potency or inconsistent results | Significant degradation of the active pharmaceutical ingredient (API). | 1. Prepare fresh solutions: Use freshly prepared solutions of this compound for each experiment. 2. Re-evaluate storage: Assess your long-term storage conditions for both the solid material and stock solutions. Consider storing aliquots at -20°C or below. 3. Use a stability-indicating method: Employ a validated stability-indicating HPLC method to accurately quantify the amount of undegraded API. |
| Precipitation in aqueous solutions | pH is outside the optimal solubility and stability range. | 1. Adjust pH: Ensure the pH of your aqueous solution is between 3.0 and 5.0 for optimal solubility and stability. 2. Consider co-solvents: If a higher concentration is needed, the use of a co-solvent may be necessary, but its impact on stability should be evaluated. |
Quantitative Data
Table 1: Summary of Forced Degradation Studies on Oxybutynin Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 2 N HCl | 1 hour | Room Temperature | Not specified, but degradation observed | [2] |
| Alkaline Hydrolysis | 2 N NaOH | 1 hour | Room Temperature | 2.6 | [2] |
| Oxidation | 30% v/v H₂O₂ | 24 hours | Room Temperature | 7.0 | [2] |
| Thermal Degradation | Hot air oven | 24 hours | 60°C | 0.08 | [2] |
| Photolytic Degradation | Sunlight | - | - | Stable | [1] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is a general guideline for inducing the degradation of this compound to identify potential degradation products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of this compound to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and white light (fluorescent lamp) for an extended period (e.g., 7 days).
2. Stability-Indicating HPLC Method
This method can be used to separate this compound from its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.1 M Phosphate buffer: Acetonitrile (40:60, v/v), with the pH adjusted to 4.5 using orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 203 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. ejpmr.com [ejpmr.com]
- 2. ijpba.info [ijpba.info]
- 3. researchgate.net [researchgate.net]
- 4. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The durability of intravesical oxybutynin solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side effects of (S)-Oxybutynin hydrochloride in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of (S)-Oxybutynin hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: The most frequently reported side effects are associated with the drug's anticholinergic properties. In animal models such as rats, dogs, and rabbits, these commonly include dry mouth, mydriasis (dilation of the pupils), constipation, and urinary retention.[1][2] At higher doses, more significant central nervous system (CNS) effects like restlessness, irritability, ataxia (loss of coordination), and tremors may be observed.[3][4]
Q2: What is the primary mechanism behind the side effects of this compound?
A2: this compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[5] While its therapeutic effect on the bladder is primarily mediated through M3 muscarinic receptors, the drug is not entirely selective and can also affect muscarinic receptors in other parts of the body, leading to a range of side effects.[5] For instance, blockade of muscarinic receptors in the salivary glands leads to dry mouth, and effects on M1 receptors in the central nervous system can contribute to cognitive side effects.[5]
Q3: How can the route of administration influence the side effect profile of this compound?
A3: The route of administration significantly impacts the side effect profile. Oral administration subjects the drug to extensive first-pass metabolism in the liver, leading to the formation of N-desethyloxybutynin (DEO).[6] This metabolite is potent and contributes significantly to anticholinergic side effects, particularly dry mouth.[6][7] Alternative routes like transdermal and intravesical administration bypass this first-pass metabolism, resulting in lower plasma concentrations of DEO and a corresponding reduction in systemic side effects.[6][8][9]
Q4: Are there specific supportive care measures recommended for animals exhibiting severe side effects?
A4: Yes, for severe anticholinergic toxicity, supportive care is crucial. This includes monitoring vital signs, ensuring proper hydration, and managing hyperthermia with external cooling measures.[10] In cases of severe agitation or seizures, benzodiazepines may be administered.[11][12] For urinary retention, bladder catheterization may be necessary.[12] In severe overdose situations, physostigmine, an acetylcholinesterase inhibitor, can be considered as an antidote to reverse the central and peripheral anticholinergic effects, but its use should be carefully evaluated and monitored by veterinary staff.[10][12]
Troubleshooting Guides
Issue 1: Excessive Anticholinergic Side Effects (Dry Mouth, Mydriasis, Constipation)
| Potential Cause | Troubleshooting Step |
| High Systemic Drug/Metabolite Concentration | Consider alternative administration routes such as transdermal or intravesical to bypass first-pass metabolism and reduce the formation of the N-desethyloxybutynin (DEO) metabolite.[6][9] |
| Dose-Related Toxicity | Reduce the dosage to the lowest effective level. Conduct a dose-response study to identify the optimal therapeutic window with minimal side effects. |
| Dehydration | Ensure animals have free access to water. For severe dry mouth, consider providing moistened food or a gel-based water source. |
| Gastrointestinal Hypomotility | Monitor for signs of constipation. Provide a high-fiber diet and ensure adequate hydration. In severe cases, consult with a veterinarian about the use of pro-motility agents. |
Issue 2: Central Nervous System (CNS) Side Effects (Agitation, Ataxia, Tremors)
| Potential Cause | Troubleshooting Step |
| High Drug Permeability across the Blood-Brain Barrier | If CNS effects are dose-limiting, consider evaluating alternative anticholinergic agents with lower CNS penetration. |
| Overstimulation | House animals in a quiet, calm environment to minimize external stimuli that could exacerbate CNS-related side effects. |
| Severe Toxicity | For severe agitation or seizures, immediate veterinary intervention is required. Benzodiazepines are typically the first-line treatment for seizure control.[11][12] |
Issue 3: Local Irritation from Alternative Administration Routes
| Potential Cause | Troubleshooting Step |
| Transdermal Patch Application Site Reactions (Erythema, Pruritus) | Rotate the application site with each new patch.[9] Ensure the skin is clean and dry before application. If irritation persists, consider using a topical corticosteroid or antihistamine cream after consulting with veterinary staff.[8] |
| Intravesical Instillation-Induced Bladder Inflammation | Studies in rabbits suggest that pure this compound powder is less likely to cause an inflammatory response compared to crushed tablets.[13][14] Ensure the solution is sterile and at an appropriate pH and osmolality.[15] |
Data Presentation
Table 1: Dose-Dependent Side Effects of Oral this compound in Animal Models
| Animal Model | Dosage (mg/kg/day) | Observed Side Effects | Reference |
| Rat | 50, 100, 150 | Ataxia, depression, hypersensitivity to stimulation, pilomotor erection. 50% mortality at 150 mg/kg/day. | [1] |
| Rat | 20 | No significant toxic effects. | [1] |
| Rat | 60, 200 | Decreased food consumption, weight suppression, enlarged hepatic cells, degenerative kidney changes. | [1] |
| Dog | 3, 6 | No toxic effects observed. | [1][3] |
| Dog | >6 | Anorexia, tremor, nervousness (diminished over time). | [1][3] |
| Dog | 8, 16 | Dry mucous membranes, mydriasis. At 16 mg/kg/day: increased activity, purulent ocular/nasal discharge, emaciation, dehydration. | [1] |
Table 2: Comparative Incidence of Key Side Effects: Oral vs. Transdermal this compound
| Side Effect | Oral Immediate-Release | Transdermal | Reference |
| Dry Mouth | 68% - 94% | 7% - 38% | [5][7][16] |
| Constipation | ~13% | ~2.1% | [17] |
| Somnolence | ~14% | ~0.3% | [17] |
| Dizziness | - | ~0.8% | [7] |
| Application Site Pruritus | N/A | 10.8% - 16.8% | [5] |
Experimental Protocols
Protocol 1: Intravesical Administration in Rabbits
-
Objective: To administer this compound directly into the bladder to minimize systemic side effects.
-
Animal Model: New Zealand White female rabbits.
-
Materials:
-
Procedure:
-
Secure the rabbit in a restraining device to allow comfortable and safe access to the external genitalia.
-
Prepare the genital area with a povidone-iodine solution.
-
Lubricate the 8 Fr sterile feeding tube and gently insert it into the urethra.
-
Advance the tube until the bladder is reached and completely empty the bladder of urine.
-
Prepare the this compound solution by dissolving the desired dose (e.g., 1 mg/kg) in sterile normal saline (e.g., 5 ml).[13]
-
Instill the solution slowly into the bladder via the feeding tube.
-
Once the instillation is complete, remove the feeding tube.
-
This procedure can be performed daily for the duration of the study.[13]
-
Protocol 2: Transdermal Patch Application in Rodents (Adapted from general principles)
-
Objective: To administer this compound via a transdermal patch for sustained release and reduced first-pass metabolism.
-
Animal Model: Rat.
-
Materials:
-
Transdermal patch containing this compound
-
Electric clippers
-
Skin disinfectant (e.g., 70% ethanol)
-
Protective jacket or wrapping to prevent removal of the patch by the animal
-
-
Procedure:
-
Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
Shave a small area of fur on the dorsal side of the rat, between the shoulder blades, to ensure good contact of the patch with the skin.
-
Clean the shaved area with a skin disinfectant and allow it to dry completely.
-
Remove the protective liner from the transdermal patch and apply it firmly to the prepared skin area.
-
Fit the rat with a protective jacket or a light wrapping to prevent it from scratching or removing the patch.
-
Monitor the animal during recovery from anesthesia.
-
Observe the application site daily for any signs of skin irritation.
-
Replace the patch according to the study design (e.g., every 3-4 days).[18] Rotate the application site if possible to minimize skin irritation.[9]
-
Mandatory Visualizations
Caption: Mechanism of therapeutic effect and a common side effect of (S)-Oxybutynin.
Caption: Comparison of administration routes for (S)-Oxybutynin in animal studies.
Caption: Decision tree for troubleshooting side effects in (S)-Oxybutynin animal studies.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Oxybutynin | VCA Animal Hospitals [vcahospitals.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. [Effects of oxybutynin on the cardiovascular system in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. The Evolution of Transdermal/ Topical Overactive Bladder Therapy and Its Benefits Over Oral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Management of Overactive Bladder with Transdermal Oxybutynin: A Practical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Overactive Bladder With Transdermal Oxybutynin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Anticholinergic intoxication - EMCrit Project [emcrit.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. auajournals.org [auajournals.org]
- 14. Histologic studies of intravesical oxybutynin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A short-term, multicenter, randomized double-blind dose titration study of the efficacy and anticholinergic side effects of transdermal compared to immediate release oral oxybutynin treatment of patients with urge urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transdermal oxybutynin in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (S)-Oxybutynin Hydrochloride in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies involving (S)-Oxybutynin hydrochloride. Our aim is to equip you with the necessary tools and knowledge to identify, understand, and overcome cellular resistance to this compound.
Troubleshooting Guide
This guide is designed to help you navigate common issues observed during your experiments with this compound.
Problem 1: Decreased cell death or reduced efficacy of this compound in your cell line over time.
-
Possible Cause 1: Increased Drug Efflux. Your cells may be overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][2][3]
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform immunoblotting to compare the protein levels of key ABC transporters (e.g., P-glycoprotein/MDR1, MRP1, ABCG2) in your potentially resistant cells versus the parental (sensitive) cell line.
-
Functional Efflux Assay: Conduct a Rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate in your treated cells compared to control cells can indicate enhanced ABC transporter activity.
-
Co-treatment with an Inhibitor: Treat your cells with this compound in combination with a known ABC transporter inhibitor, such as Verapamil or Cyclosporin A. A restored sensitivity to this compound in the presence of the inhibitor would strongly suggest that drug efflux is the resistance mechanism.
-
-
Possible Cause 2: Enhanced Drug Metabolism. The cell line may have upregulated the expression or activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, which are known to metabolize oxybutynin (B1027).[4][5] This increased metabolism can lead to a faster breakdown of the active compound into less active metabolites.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of CYP3A4 and CYP3A5 in your resistant and sensitive cell lines. A significant increase in the resistant line is indicative of this mechanism.
-
Enzyme Activity Assay: Perform a CYP3A4/5 activity assay using a commercially available kit to directly measure the metabolic activity in your cell lysates.
-
Co-treatment with a CYP Inhibitor: Treat your cells with this compound and a potent CYP3A4 inhibitor like Ketoconazole. If the sensitivity to this compound is restored, it points towards enhanced metabolism as the resistance mechanism.
-
Metabolite Analysis: Utilize LC-MS/MS to analyze the cell culture media for the presence of this compound and its metabolites. A higher concentration of metabolites in the media of the resistant cell line would confirm increased metabolism.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay) after treatment with this compound.
-
Possible Cause: Experimental Variability. Inconsistencies can arise from several factors including cell seeding density, reagent preparation, and incubation times.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density across all wells.
-
Standardize Reagent Preparation and Handling: Prepare fresh reagents and ensure they are brought to the correct temperature before use.
-
Control for Incubation Times: Adhere strictly to the recommended incubation times for both drug treatment and the viability assay itself.
-
Include Proper Controls: Always include untreated control cells, vehicle-treated control cells, and positive and negative controls for the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of smooth muscles.[6]
Q2: Which cytochrome P450 enzymes are primarily responsible for the metabolism of oxybutynin?
Studies have shown that oxybutynin is predominantly metabolized by CYP3A4 and CYP3A5.[4]
Q3: What are ABC transporters and how do they contribute to drug resistance?
ATP-binding cassette (ABC) transporters are a family of membrane proteins that transport a wide variety of substrates across cellular membranes.[1][2] Some members, like P-glycoprotein (MDR1), can actively pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance.[3]
Q4: How can I develop a resistant cell line to this compound for my studies?
A common method is to culture the parental cell line in the presence of gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that have developed resistance mechanisms.
Q5: Are there any known alternative signaling pathways that could confer resistance to this compound?
While specific alternative signaling pathways for this compound resistance are not well-documented, general mechanisms of drug resistance in cancer cells can involve the activation of bypass signaling pathways that promote cell survival and proliferation, even when the primary target is inhibited.[7][8] Investigating common survival pathways like PI3K/Akt or MAPK/ERK could be a starting point.
Data Presentation
When investigating resistance, it is crucial to present your quantitative data clearly. Below are example tables for organizing your findings.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) ± SD | Resistance Fold |
| Parental (Sensitive) | 15.2 ± 1.8 | 1 |
| Resistant Sub-line | 128.7 ± 9.3 | 8.5 |
Table 2: Relative mRNA Expression of ABC Transporters and CYP Enzymes
| Gene | Parental (Fold Change) | Resistant (Fold Change) |
| ABCB1 (MDR1) | 1.0 | 12.5 |
| ABCC1 (MRP1) | 1.0 | 1.2 |
| ABCG2 (BCRP) | 1.0 | 0.9 |
| CYP3A4 | 1.0 | 8.7 |
| CYP3A5 | 1.0 | 6.3 |
Table 3: Protein Levels of P-glycoprotein (MDR1)
| Cell Line | Relative Protein Level (Normalized to β-actin) |
| Parental | 1.0 |
| Resistant | 9.8 |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate resistance to this compound.
MTT Assay for Cell Viability
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
-
siRNA-mediated Knockdown of ABCB1 (MDR1)
This protocol is for transiently silencing the expression of the ABCB1 gene to confirm its role in resistance.
-
Materials:
-
siRNA targeting ABCB1 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates so that they are 30-50% confluent at the time of transfection.
-
For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
After incubation, the cells can be used for downstream experiments, such as a cell viability assay with this compound or immunoblotting to confirm knockdown efficiency.
-
Immunoblotting for P-glycoprotein (MDR1)
This protocol is to detect and quantify the protein levels of P-glycoprotein.
-
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-glycoprotein (MDR1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the parental and resistant cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the P-glycoprotein levels.
-
Rhodamine 123 Efflux Assay
This is a functional assay to measure the activity of P-glycoprotein.
-
Materials:
-
Rhodamine 123
-
Verapamil (as an inhibitor control)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Incubate the cells with Rhodamine 123 (e.g., 1 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Add fresh, pre-warmed medium (with or without an inhibitor like Verapamil) and incubate for an efflux period (e.g., 1-2 hours) at 37°C.
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer. Reduced intracellular fluorescence in the absence of the inhibitor is indicative of active efflux.
-
LC-MS/MS Analysis of this compound and its Metabolites
This protocol allows for the quantification of the parent drug and its metabolites in the cell culture medium.
-
Materials:
-
LC-MS/MS system
-
Appropriate column for separation
-
This compound and metabolite standards
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
-
Procedure:
-
Collect the cell culture medium from both sensitive and resistant cell cultures after treatment.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the medium, vortexing, and centrifuging to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Develop a method for the separation and detection of this compound and its expected metabolites using the standards.
-
Quantify the compounds in the samples by comparing their peak areas to a standard curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming resistance to this compound.
Caption: Mechanisms of Resistance to this compound.
Caption: Troubleshooting Workflow for (S)-Oxybutynin Resistance.
Caption: Workflow to Confirm P-gp Mediated Resistance.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of (S)-Oxybutynin Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with (S)-Oxybutynin hydrochloride solutions.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Question: My this compound solution is showing significant degradation in a short period. What are the most likely causes?
Answer: Rapid degradation of this compound solutions is most commonly attributed to suboptimal pH and improper solvent selection. Oxybutynin (B1027) is susceptible to hydrolysis, particularly in neutral or alkaline conditions.[1] The stability is significantly improved in acidic environments. Additionally, the choice of solvent can impact stability; for instance, tap water has been shown to cause more rapid degradation compared to normal saline.[2][3]
Question: What is the optimal pH range for maintaining the stability of an this compound solution?
Answer: To ensure the stability of your this compound solution, maintaining a pH between 3.0 and 5.0 is recommended.[4] Within this range, the compound exhibits enhanced stability, minimizing degradation. For example, a formulation with a pH of approximately 4.0 has been shown to be stable.[4]
Question: I am preparing an aqueous solution of this compound for short-term storage. What solvent should I use?
Answer: For aqueous solutions, it is highly recommended to use 0.9% sodium chloride (normal saline) as the solvent rather than tap water.[2][3] Studies have demonstrated that solutions prepared with normal saline maintain approximately 80% of their initial concentration after four weeks at room temperature, whereas solutions made with tap water can degrade to as low as 25% of the initial concentration in the same timeframe.[2][3]
Question: How does temperature affect the stability of the solution, and what are the recommended storage conditions?
Answer: Temperature is a critical factor in the stability of this compound solutions. For long-term storage, refrigeration at 4°C is effective. A solution of oxybutynin chloride in 0.9% saline at a pH of 5.76 has been shown to be stable for up to one month when stored at 4°C.[5][6] For use at body temperature (37°C), a buffered solution with a pH between 3.0 and 5.0 is stable for at least 12 hours.[4]
Question: I need to prepare a more concentrated stock solution. Does concentration affect stability?
Answer: Stable formulations of oxybutynin chloride have been developed at concentrations ranging from 1.0 mg/mL to 30 mg/mL.[4] A key to maintaining stability at higher concentrations is the use of a suitable buffer to keep the pH within the optimal range of 3.0 to 5.0.[4]
Question: Are there any concerns about the light sensitivity of this compound solutions?
Answer: While detailed photostability studies are not extensively reported in the provided results, general good laboratory practice for pharmaceutical solutions includes protection from light. Some studies mention packaging oral suspensions in amber vials to protect them from light.[7] It is recommended to store solutions in light-resistant containers.[8] Stress testing has indicated that oxybutynin is stable under photolytic conditions, but taking precautions is still advisable.[1]
Quantitative Data on Stability
The following tables summarize quantitative data from various stability studies on this compound solutions.
Table 1: Effect of Solvent and Additives on Oxybutynin Concentration Over Time at Room Temperature
| Solvent/Additive | Week 1 | Week 2 | Week 3 | Week 4 |
| Tap Water | < 50% | < 50% | < 25% | ~25% |
| Normal Saline | ~90% | ~85% | ~80% | ~80% |
| Tap Water + Gentamicin | ~95% | ~90% | ~85% | ~80% |
| Normal Saline + Gentamicin | ~95% | ~90% | ~85% | ~80% |
Data adapted from studies on homemade intravesical solutions with a starting concentration of 125 µg/mL.[2][3]
Table 2: Stability of Oxybutynin Oral Suspension at 25°C
| Time (Days) | Concentration (%) | pH |
| 0 | 100% | 4.21 |
| 8 | 100.9% | - |
| 30 | 40.2% | 4.29 |
| 60 | - | 4.29 |
Data from a study on a 5 mg/mL oral suspension in Syrspend, stored in amber vials.[7]
Table 3: pH-Dependent Solubility of Oxybutynin
| pH | Solubility (mg/mL) |
| 1 | 77 |
| 6 | 0.8 |
| > 9.6 | 0.012 |
This data illustrates the inverse relationship between pH and the aqueous solubility of oxybutynin.[3]
Experimental Protocols
Protocol 1: Preparation and Stability Testing of a Buffered this compound Solution
-
Preparation of the Solution:
-
Prepare a suitable buffer solution (e.g., citrate (B86180) buffer) with a target pH between 3.5 and 4.5.
-
Dissolve a pre-weighed amount of this compound powder in the buffer to achieve the desired concentration (e.g., 20 mg/mL).
-
Ensure complete dissolution by gentle agitation.
-
Verify the final pH of the solution and adjust if necessary.
-
-
Stability Study:
-
Aliquot the solution into amber glass vials and seal.
-
Store the vials under controlled temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from a vial for analysis.
-
Analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation products.
-
Assess physical stability by observing for any changes in color, clarity, or precipitation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5-µm particle size).[1]
-
Mobile Phase: A mixture of 0.1M phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 40:60 v/v), with the pH of the buffer adjusted to 4.5 with orthophosphoric acid.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 203 nm.[1]
-
Procedure:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the samples from the stability study.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
The method should be validated for linearity, accuracy, precision, and selectivity to ensure it is stability-indicating.[1]
-
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Experimental workflow for a typical stability study of (S)-Oxybutynin HCl.
Caption: Troubleshooting decision tree for unstable (S)-Oxybutynin HCl solutions.
References
- 1. ejpmr.com [ejpmr.com]
- 2. The durability of intravesical oxybutynin solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. US6087396A - Oxybutynin formulations and method of use - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. [Development of an intravesial oxybutynin chloride solution: from formulation to quality control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Refining Purification Techniques for (S)-Oxybutynin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for (S)-Oxybutynin hydrochloride. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address specific issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the purification of this compound.
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound involve chiral chromatography and recrystallization. Chiral High-Performance Liquid Chromatography (HPLC) is suitable for analytical and preparative scale separations to isolate the (S)-enantiomer from a racemic mixture.[1][2] Recycling high-speed counter-current chromatography (HSCCC) is another effective technique for preparative separation.[1][3] Recrystallization is a common method for purifying the final crystalline salt form of oxybutynin (B1027) hydrochloride.[4][5]
Q2: I am observing poor resolution between the (R)- and (S)-enantiomers in my chiral HPLC. What parameters can I adjust?
A2: Poor resolution in chiral HPLC can be addressed by optimizing several chromatographic variables. Key factors that influence the separation of oxybutynin enantiomers include the mobile phase pH, the type and concentration of the organic modifier, the mobile phase ionic strength, and the column temperature.[6][7] For instance, on an ovomucoid column, a mobile phase pH of 5.0 has been shown to provide baseline resolution.[7] The choice of organic modifier is also critical; ethanol (B145695) has been reported to provide better baseline resolution than methanol (B129727) on an OVM column.[7]
Q3: My yield after recrystallization of oxybutynin hydrochloride is consistently low. What are the potential causes and solutions?
A3: Low recrystallization yield can stem from several factors. One common reason is using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[8] To address this, you can concentrate the mother liquor and attempt a second crystallization. Another potential issue could be the presence of impurities that inhibit crystallization. In such cases, treating the solution with activated carbon before crystallization might be beneficial.[5] Also, ensure that the cooling process is gradual, as rapid cooling can lead to the formation of small, impure crystals.
Q4: What are the typical impurities I should be aware of during the synthesis and purification of this compound?
A4: Impurities in oxybutynin can originate from the chemical synthesis process or degradation. Process-related impurities may include unreacted intermediates and by-products from the synthesis reactions.[9] Degradation impurities can arise from hydrolysis, oxidation, or exposure to high temperatures.[9] Some specifically identified impurities include the cyclohexenyl analogue of oxybutynin and the diphenyl analogue of oxybutynin.[][11]
Q5: How can I remove impurities from a crude solution of oxybutynin hydrochloride before crystallization?
A5: A common technique to remove impurities from an aqueous solution of oxybutynin hydrochloride is to perform a liquid-liquid extraction with a suitable organic solvent, such as toluene, before proceeding with crystallization.[5] The aqueous solution containing the product can then be treated with activated carbon to remove colored impurities before acidification and cooling to induce crystallization.[5]
Data Presentation: Purification Parameters
The following tables summarize key quantitative data for different purification techniques.
Table 1: Chiral HPLC Parameters for Oxybutynin Enantiomer Separation
| Parameter | Ovomucoid Column | Polysaccharide-based Column (Lux i-Amylose-3) |
| Mobile Phase | 40 mM Citrate Buffer (pH 5.0) with 12% Ethanol | Hexane/Isopropanol with 0.1% Diethylamine (80:20 v/v) |
| Flow Rate | Not Specified | 0.6 mL/min |
| Detection | Not Specified | Not Specified |
| Resolution | Baseline resolution achieved in less than 10 minutes | Effective enantiomeric resolution |
Data compiled from multiple sources.[7][12]
Table 2: Recycling High-Speed Counter-Current Chromatography (HSCCC) Parameters
| Parameter | Value |
| Solvent System | n-hexane, methyl tert-butyl ether, and 0.1 mol/L phosphate (B84403) buffer solution (pH = 5.0) (6:4:10 v/v) |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin |
| Sample Size | 15 mg of racemic oxybutynin |
| Purity Achieved | > 96.5% for both enantiomers |
| Recovery | 80-82% |
Data from a study on the enantiomeric separation of oxybutynin.[3]
Table 3: Recrystallization Solvents for Oxybutynin Hydrochloride
| Solvent System | Notes |
| Ethyl Acetate | Used for recrystallization of crude oxybutynin hydrochloride. |
| Water | An alternative solvent for recrystallization. |
| Dilute Hydrochloric Acid | Can be used for recrystallization. |
Information gathered from patent literature.[4][5]
Experimental Protocols
This section provides detailed methodologies for key purification experiments.
Protocol 1: Chiral HPLC Separation of Oxybutynin Enantiomers using an Ovomucoid Column
-
Column Preparation: Equilibrate an ovomucoid chiral stationary phase column with the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 40 mM citric acid buffer adjusted to pH 5.0, mixed with 12% (v/v) ethanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic oxybutynin hydrochloride sample in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Set the column temperature as required.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector.
-
-
Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times and calculate the resolution.
Protocol 2: Preparative Separation of Oxybutynin Enantiomers by Recycling HSCCC
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane, methyl tert-butyl ether, and a 0.1 mol/L phosphate buffer solution (pH 5.0) in a volume ratio of 6:4:10.
-
Chiral Selector Addition: Add hydroxypropyl-β-cyclodextrin to the aqueous phase as the chiral selector.
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase.
-
Set the rotation speed and temperature.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve approximately 15 mg of racemic oxybutynin in the mobile phase and inject it into the system.
-
Recycling Elution: Perform the separation using a recycling elution mode to enhance the resolution between the enantiomers.
-
Fraction Collection and Analysis: Collect the fractions containing the separated enantiomers. Analyze the purity of each fraction by analytical HPLC.
-
Recovery: Combine the pure fractions of each enantiomer and evaporate the solvent to obtain the purified (R)- and (S)-oxybutynin.
Protocol 3: Recrystallization of Oxybutynin Hydrochloride
-
Dissolution: Dissolve the crude oxybutynin hydrochloride in a minimal amount of hot solvent (e.g., ethyl acetate, water, or dilute hydrochloric acid).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
The following diagrams illustrate key workflows and relationships in the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]
- 5. CZ296056B6 - Process for preparing oxybutynin - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. veeprho.com [veeprho.com]
- 11. Oxybutynin EP Impurity A | 1199574-71-4 | SynZeal [synzeal.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Addressing variability in (S)-Oxybutynin hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving (S)-Oxybutynin hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in this compound experimental results?
A1: Variability in experimental outcomes with this compound can stem from several factors including:
-
Physicochemical Properties: Issues related to solubility, stability, and crystal form can lead to inconsistent results.[1]
-
Analytical Methods: Improper method validation, instrument calibration, or sample preparation can introduce significant errors.
-
Biological Factors: In in-vitro and in-vivo studies, variability can arise from differences in cell lines, animal models, and metabolic enzyme activity.[2]
-
Handling and Storage: Inadequate storage conditions can lead to degradation of the compound.[3][4][5]
Q2: How does pH affect the stability and solubility of this compound?
A2: The solubility of this compound is pH-dependent. It is more soluble in acidic conditions and its solubility decreases as the pH increases.[6] The compound undergoes degradation via ester hydrolysis at alkaline pH.[1] Therefore, maintaining a consistent and appropriate pH in your experimental setup is critical.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[3][4][5][7]
Q4: Are there known polymorphic forms of Oxybutynin (B1027) hydrochloride that could affect my experiments?
A4: Yes, this compound can exist in different crystalline forms. It has been observed that at high relative humidities (75.3% and 84.3%), it can convert to a lower melting point crystal form.[1] Different polymorphs can exhibit different physicochemical properties, including solubility and dissolution rate, which can be a significant source of variability.
Troubleshooting Guides
Analytical Methodologies
Issue: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Possible Causes:
-
Secondary Interactions: Interaction of the basic analyte with acidic residual silanol (B1196071) groups on the silica-based column packing.[8][9]
-
Column Overload: Injecting too much sample onto the column.[10]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of (S)-Oxybutynin, leading to inconsistent ionization.[9]
-
Column Contamination or Deterioration: Accumulation of contaminants or degradation of the stationary phase.[11][12]
-
Solvent Mismatch: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.[11]
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of (S)-Oxybutynin (pKa ≈ 7.75).[1] Add a competitive base like triethylamine (B128534) to the mobile phase to mask residual silanol groups.
-
Reduce Sample Concentration: Dilute the sample to avoid column overloading.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.[12]
-
Column Washing: Implement a regular column washing protocol to remove contaminants.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
-
Issue: Inconsistent Results in Spectrophotometric Quantification
-
Possible Causes:
-
Interference from Excipients: Other components in the formulation may absorb at the same wavelength.[13][14]
-
pH Fluctuation: The absorbance of the ion-pair complex can be pH-dependent.[15]
-
Instability of the Colored Complex: The formed chromophore may not be stable over time.
-
Improper Blank: The blank solution does not adequately account for all potential interferences.
-
-
Troubleshooting Steps:
-
Method Specificity: Perform forced degradation studies to ensure the method is specific for this compound in the presence of its degradation products and excipients.[16]
-
Optimize and Control pH: Use a suitable buffer to maintain a constant pH throughout the experiment.[15]
-
Time-Course Measurement: Measure the absorbance at different time points after complex formation to determine the stability of the colored product.
-
Proper Blank Preparation: The blank should contain all components of the sample solution except for the analyte.
-
In-Vitro and Cell-Based Assays
Issue: High Variability in Cell-Based Assay Results
-
Possible Causes:
-
Cell Line Instability: Changes in cell phenotype or receptor expression over passages.
-
Inconsistent Drug Concentration: Poor solubility or degradation of this compound in the cell culture medium.
-
Metabolism of (S)-Oxybutynin: If using primary cells or cell lines with metabolic activity (e.g., hepatocytes), the compound may be metabolized by enzymes like CYP3A4.[2][17]
-
Serum Protein Binding: (S)-Oxybutynin may bind to proteins in the cell culture serum, reducing its free concentration.
-
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell line and use cells within a defined passage number range.
-
Solubility and Stability in Media: Determine the solubility and stability of this compound in your specific cell culture medium under experimental conditions.
-
Consider Metabolism: If metabolism is a concern, consider using a lower-passage cell line with less metabolic activity or co-incubating with a CYP3A4 inhibitor (e.g., ketoconazole) as a control.[17]
-
Account for Protein Binding: If using serum-containing media, the effective free concentration of the drug might be lower than the nominal concentration. Consider using serum-free media for certain experiments or quantifying the extent of protein binding.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁NO₃·HCl | [10] |
| Molecular Weight | 393.95 g/mol | [10] |
| Melting Point | ~116.2 °C | [1] |
| pKa | 7.75 | [1] |
| Log P (octanol/water) | 3.33 | [1] |
| Aqueous Solubility | pH-dependent | [1][6] |
Table 2: HPLC Method Parameters for Purity and Assay
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Triethylamine (adjust pH with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile, water, and triethylamine. Adjust the pH with phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standard preparation.
-
Chromatographic System: Use a liquid chromatograph equipped with a 220 nm UV detector and a C18 column.
-
System Suitability: Inject the standard solution and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility) are within the acceptable limits. The tailing factor should be not more than 2.0.[18]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
Protocol 2: Aqueous Solubility Determination
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibrium Solubility Method:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC or UV spectrophotometry).
-
-
Data Analysis: Plot the solubility of this compound as a function of pH.
Visualizations
References
- 1. Preformulation studies on the S-isomer of oxybutynin hydrochloride, an Improved Chemical Entity (ICE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxybutynin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Oxybutynin hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. US6087396A - Oxybutynin formulations and method of use - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. chromtech.com [chromtech.com]
- 10. mastelf.com [mastelf.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. Factorial design-assisted spectroscopic determination of oxybutynin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uspnf.com [uspnf.com]
Technical Support Center: Optimizing Chiral Separation of Oxybutynin Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of oxybutynin (B1027) enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of oxybutynin important? A1: Oxybutynin is a chiral molecule commercialized as a racemic mixture.[1] The therapeutic anticholinergic activity resides predominantly in the (R)-enantiomer, which is more potent than the (S)-isomer.[2][3] The N-desethyloxybutynin metabolite is believed to be responsible for side effects like dry mouth.[1] Regulatory agencies often require the analysis of individual enantiomers in pharmaceutical products to ensure purity, stability, and correct stereoisomeric ratios.[4]
Q2: What are the common analytical techniques for separating oxybutynin enantiomers? A2: High-Performance Liquid Chromatography (HPLC) is the most common method for separating oxybutynin enantiomers.[1] This is typically achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase.[5][6] Other reported techniques include recycling high-speed counter-current chromatography (HSCCC) and capillary electrophoresis.[2][7]
Q3: What types of Chiral Stationary Phases (CSPs) are effective for oxybutynin? A3: Polysaccharide-based CSPs, such as those coated with amylose-tris(3,5-dimethylphenylcarbamate) or cellulose (B213188) derivatives, are widely used and effective.[1][8] Protein-based columns, like those with bonded ovomucoid, and cyclodextrin-based phases have also demonstrated successful enantioseparation.[2][9]
Q4: What are the key factors that influence the resolution of oxybutynin enantiomers? A4: Several chromatographic variables significantly affect the separation, including the choice of chiral stationary phase, mobile phase composition (type and concentration of organic modifier), mobile phase pH, ionic strength, column temperature, and flow rate.[4][9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral separation of oxybutynin.
Problem: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single peak or two poorly resolved peaks for oxybutynin. What should I do? A: Poor resolution is typically a selectivity issue. Consider the following optimization workflow:
-
1. Verify Column Choice: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Lux i-Amylose-3) or protein-based columns (e.g., ovomucoid) are good starting points.[9][11] The choice between amylose (B160209) and cellulose backbones can significantly impact selectivity.[10]
-
2. Optimize Mobile Phase Composition:
-
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., Hexane) to the alcohol modifier (e.g., Isopropanol or Ethanol).[8][11] The type of alcohol can alter selectivity. Also, ensure a basic additive like Diethylamine (B46881) (DEA) is present (typically 0.1%) to improve peak shape and interaction with the stationary phase.[11]
-
Reversed Phase: Modify the type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol).[4] For protein-based columns, lower concentrations of organic modifier can improve resolution but may lead to broader peaks and excessive tailing.[4]
-
-
3. Adjust Mobile Phase pH and Ionic Strength: When using protein-based columns or chiral mobile phase additives in reversed-phase mode, pH is critical. For an ovomucoid column, a mobile phase pH of 5.0 with 40 mM citric acid was found to be optimal.[4]
-
4. Modify Column Temperature: Temperature can drastically change selectivity, sometimes even reversing the elution order of enantiomers.[10] For an ovomucoid column, a temperature of 30°C was used in an optimized method.[4] Experiment with different temperatures (e.g., in 5°C increments) to find the optimal condition.
Problem: Peak Tailing
Q: The peaks for my oxybutynin enantiomers are showing significant tailing. How can I improve the peak shape? A: Peak tailing is often caused by secondary interactions between the basic oxybutynin molecule and the stationary phase, or by column issues.
-
1. Check for Secondary Silanol (B1196071) Interactions: The basic amine group on oxybutynin can interact with acidic residual silanol groups on silica-based CSPs, causing tailing.[12]
-
Solution (Normal Phase): Add a small amount (0.1% - 0.2%) of a basic additive like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase. This masks the active silanol sites and improves peak symmetry.[11]
-
Solution (Reversed Phase): Adjust the mobile phase pH. Lowering the pH (e.g., to 2.5-3.5) can protonate the silanol groups and reduce unwanted interactions.[12]
-
-
2. Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which minimizes the potential for these secondary interactions and leads to better peak shapes.[13]
-
3. Reduce Sample Concentration (Column Overload): Injecting too much sample can overload the column, leading to tailing for all peaks.[13] Try diluting your sample and re-injecting to see if the peak shape improves.
-
4. Column Degradation: Over time, columns can lose performance. If you are using an immobilized polysaccharide CSP, a column regeneration procedure may restore performance.[14] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[15]
Problem: Peak Splitting or Distortion
Q: My peaks are split, shouldered, or distorted. What is the cause? A: This issue often points to a physical problem with the column or system.
-
1. Partially Blocked Column Frit: Debris from samples or instrument wear can clog the inlet frit of the column, distorting the sample flow path and affecting all peaks.[15]
-
Solution: Disconnect the column, reverse it, and flush it to waste with an appropriate solvent (check the column care manual). This can dislodge the particulate matter.[15]
-
-
2. Column Void: A void or channel can form at the head of the column packing material over time. This also disrupts the sample band and causes peak distortion.
-
Solution: A column with a void typically cannot be repaired and needs to be replaced.[12]
-
Problem: Irreproducible Retention Times
Q: The retention times for my enantiomers are shifting between injections. How can I stabilize my method? A: Drifting retention times suggest a lack of equilibrium or changing conditions.
-
1. Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. This is especially critical when using mobile phase additives, which can take time to adsorb to the stationary phase.
-
2. Control Column Temperature: Unstable ambient temperatures can cause retention times to fluctuate.[10] Use a column thermostat to maintain a constant temperature for improved reproducibility.[4]
-
3. Check Mobile Phase Stability: If using volatile solvents like hexane, prevent selective evaporation by keeping the mobile phase reservoir capped. Prepare fresh mobile phase daily to ensure consistent composition.
-
4. Address Additive Memory Effects: Chiral separations can be sensitive to "memory effects" from additives used in previous runs, especially on the same column.[16] It may be necessary to dedicate a column to a specific method or perform a rigorous washing procedure between different methods.[16]
Experimental Protocols & Data
The following tables summarize validated methods for the chiral separation of oxybutynin enantiomers.
Method 1: Normal Phase HPLC on an Immobilized Polysaccharide CSP
This method is based on a general chiral screening approach using a Lux i-Amylose-3 column.[8][11]
| Parameter | Value |
| Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm |
| Mobile Phase | Hexane / Isopropanol with 0.1% Diethylamine (80:20, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Detection | UV (Wavelength not specified, typically ~220 nm) |
| Selectivity (α) | 1.28 |
Method 2: Reversed-Phase HPLC on a Protein-Based CSP
This optimized method uses an ovomucoid-based stationary phase for a rapid separation.[4][9]
| Parameter | Value |
| Column | Ovomucoid bonded phase |
| Mobile Phase | 40 mM Citric Acid (pH 5.0) with 12% Ethanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Runtime | < 10 minutes (baseline resolved) |
| Detection | UV (Wavelength not specified) |
| Quantitation Limit | 9.0 µg/g |
Method 3: Reversed-Phase HPLC with a Chiral Mobile Phase Additive
This method uses a standard C18 column and adds a chiral selector to the mobile phase.[6]
| Parameter | Value |
| Column | C18 Reversed-Phase Column |
| Mobile Phase | 30 mmol/L KH₂PO₄-Acetonitrile (80:20, v/v) with 60 mmol/L HP-β-CD, pH 4.0 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 28°C |
| Detection | UV at 223 nm |
| Resolution (Rs) | 1.54 |
| Quantitation Limit | 1.0 ng |
Visualizations
Logical Workflow for Method Development & Troubleshooting
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for (S)-Oxybutynin Hydrochloride Validation
For researchers, scientists, and drug development professionals, the accurate and precise quantification of the enantiomerically pure active pharmaceutical ingredient (S)-Oxybutynin hydrochloride is critical. This guide provides a comparative overview of various analytical methods, presenting their performance data and detailed experimental protocols to aid in the selection of the most suitable method for your specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound is dependent on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective technique for the enantioselective analysis of oxybutynin (B1027).[1][2][3] Alternative methods, including Reverse-Phase HPLC (RP-HPLC) for the racemate, High-Performance Thin-Layer Chromatography (HPTLC), and Spectrofluorimetry, have also been developed and validated for the quantification of oxybutynin hydrochloride in various formulations.[4][5][6][7][8]
Below is a summary of the quantitative performance data for different analytical methods used for the analysis of oxybutynin, with a focus on methods applicable to the (S)-enantiomer.
| Method | Column/Stationary Phase | Mobile Phase | Detection | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Chiral HPLC | Lux 5 µm i-Amylose-3 (250 x 4.6 mm) | Hexane:Isopropanol with 0.1% Diethylamine (80:20) | UV | Not Specified | Not Specified | Not Specified | [1] |
| Chiral HPLC | Amycoat [tris-(3,5-dimethylphenyl carbamate)] (150 x 46 mm) | n-hexane:2-propanol:DEA (80:20:0.1, v/v) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| HPLC with Chiral Mobile Phase Additive | C18 reversed-phase | 30 mmol/L KH2PO4-acetonitrile (80:20, v/v) with 60 mmol/L HP-β-CD, pH 4.0 | UV at 223 nm | Not Specified | Not Specified | 1.0 ng | [9] |
| RP-HPLC | Symmetry C18 (250x4.6mm, 5µm) | 1% orthophosphoric acid: acetonitrile (B52724): methanol (B129727) (40:45:15 v/v/v) | UV at 205nm | 2-12 ppm | Not Specified | Not Specified | [8] |
| RP-HPLC | Primesil-C18 (150 × 4.6 mm, 3.5 μm) | Water:acetonitrile:triethylamine (B128534) (690:310:2 v/v) | UV at 210 nm | Not Specified | Not Specified | Not Specified | [5] |
| RP-HPLC | Symmetry C8 (75 × 4.6mm, 3.5µm) | Phosphate buffer:acetonitrile (51:49 v/v) | UV at 210 nm | Not Specified | Not Specified | Not Specified | [7] |
| HPTLC-Densitometry | HPTLC silica (B1680970) gel F(254) plates | Chloroform:methanol:ammonia (B1221849) solution:triethylamine (100:3:0.5:0.2, v/v/v/v) | Densitometric measurement at 220 nm | Not Specified | Not Specified | Not Specified | [4] |
| Spectrofluorimetry | Acetonitrile | Not Applicable | Excitation: 230nm, Emission: 290nm | 10-60 µg/ml | 1.3 µg/ml | 4.3 µg/ml | [6] |
| LC-MS/MS | Hypurity C18 (100 x 4.6 mm, 5 µ) | Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v) | MRM (m/z 358.2→142.2) | 0.049 to 13.965 ng/mL | Not Specified | Not Specified | [10] |
Experimental Workflow & Protocols
General Workflow for Chiral HPLC Analysis
The following diagram illustrates a typical experimental workflow for the validation of an analytical method for this compound using chiral HPLC.
Detailed Experimental Protocols
-
Column: Lux 5 µm i-Amylose-3, 250 x 4.6 mm.
-
Mobile Phase: A mixture of Hexane and Isopropanol with 0.1% Diethylamine in an 80:20 ratio.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV.
-
Column: Amycoat [tris-(3,5-dimethylphenyl carbamate)], 150 x 46 mm.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and Diethylamine (DEA) in an 80:20:0.1 (v/v) ratio.
-
Separation and Resolution: This method demonstrated a separation factor of 1.41 and a resolution factor of 1.34 for the enantiomers of oxybutynin.[2]
-
Column: C18 reversed-phase.
-
Mobile Phase: A solution composed of 30 mmol/L KH2PO4 and acetonitrile (80:20, v/v) mixed with 60 mmol/L hydroxypropyl-beta-cyclodextrin (HP-β-CD), with the pH adjusted to 4.0.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 28°C.
-
Detection: UV at 223 nm.
-
Resolution: Under these optimized conditions, the resolution of the enantiomers was 1.54.[9]
-
Column: Symmetry C18 (250x4.6mm, 5µm particle size).
-
Mobile Phase: A mixture of 1% orthophosphoric acid, acetonitrile, and methanol in a 40:45:15 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV at 205 nm.
-
Retention Time: The retention time for oxybutynin was found to be 2.435 minutes.[8] The method was validated according to ICH guidelines, with the percentage RSD for precision and accuracy being less than 2%.[8]
-
Stationary Phase: HPTLC silica gel F(254) plates.
-
Developing System: A mixture of chloroform, methanol, ammonia solution, and triethylamine in a 100:3:0.5:0.2 (v/v/v/v) ratio.
-
Detection: Densitometric measurement at 220 nm.
-
Application: This method is suitable for the determination of oxybutynin hydrochloride in the presence of its degradation products and additives in pharmaceutical formulations like tablets and syrup.[4]
-
Solvent: Acetonitrile.
-
Excitation Wavelength: 230 nm.
-
Emission Wavelength: 290 nm.
-
Linearity: The method was found to be linear in the concentration range of 10-60 µg/ml.[6]
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 1.3 µg/ml and 4.3 µg/ml, respectively.[6]
-
Recovery: The percentage recovery was found to be 100.8 ± 0.69%, indicating no interference from tablet excipients.[6]
-
Column: Hypurity C18, 100 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v).
-
Quantification: Performed by multiple reaction monitoring (MRM), with the mass transition for Oxybutynin being m/z 358.2→142.2.[10]
-
Linearity: The method demonstrated linearity over the range of 0.049 to 13.965 ng/mL for Oxybutynin.[10]
-
Application: This highly sensitive and rapid method is particularly suitable for bioequivalence studies and the analysis of oxybutynin in human plasma.[10]
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpba.info [ijpba.info]
- 6. rjpbcs.com [rjpbcs.com]
- 7. digitalxplore.org [digitalxplore.org]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
A Comparative Analysis of (S)-Oxybutynin and Racemic Oxybutynin in the Management of Overactive Bladder
A detailed guide for researchers and drug development professionals on the efficacy, pharmacokinetics, and mechanisms of (S)-Oxybutynin versus its racemic counterpart, supported by experimental data and detailed methodologies.
Executive Summary
Oxybutynin (B1027) is a cornerstone in the pharmacological management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence.[1] Marketed as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic effects are primarily attributed to the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the bladder's detrusor muscle.[2][3] This guide provides a comprehensive comparison of the efficacy and pharmacological profiles of the individual (S)-enantiomer versus the racemic mixture of oxybutynin. Emerging research indicates that the therapeutic activity and side-effect profile are not equally distributed between the two enantiomers, with the (R)-isomer being the principal contributor to antimuscarinic activity.[3] This analysis delves into the supporting experimental data, offering a valuable resource for researchers and professionals in the field of drug development.
Comparative Efficacy and Pharmacodynamics
In vitro and in vivo studies have consistently demonstrated a significant difference in the antimuscarinic potency of the oxybutynin enantiomers. The therapeutic action of racemic oxybutynin is predominantly mediated by the (R)-enantiomer, while the (S)-enantiomer exhibits substantially lower antimuscarinic activity.[4][5]
Muscarinic Receptor Affinity and Selectivity
Stereoselective antimuscarinic effects are evident across M1, M2, and M3 muscarinic receptor subtypes, with the potency order being (R)-Oxybutynin ≥ Racemic Oxybutynin >> (S)-Oxybutynin.[4] The isomeric potency ratio [(S)OXY/(R)OXY] ranges from 12 to 88, highlighting the significantly weaker antimuscarinic activity of the (S)-enantiomer.[4] Both (R)-Oxybutynin and the racemic mixture show a slight selectivity (2-4-fold) for M1 and M3 receptors over M2 receptors.[4]
In Vivo Efficacy
Animal studies corroborate the in vitro findings. In guinea pigs, stereoselectivity was observed in the inhibition of volume-induced urinary bladder contractions, with an (S)OXY/(R)OXY potency ratio of approximately 21.[4] This indicates that a much higher concentration of the (S)-enantiomer is required to achieve the same therapeutic effect as the (R)-enantiomer on bladder function.
Table 1: Comparative In Vivo Potency of Oxybutynin Enantiomers
| Parameter | (S)OXY / (R)OXY Potency Ratio | Reference |
| Urinary Bladder Contractions | ~21 | [4] |
| Mydriasis (Pupil Dilation) | ~136 | [4] |
| Salivary Gland Secretion | ~30 | [4] |
Pharmacokinetics
The pharmacokinetic profiles of the oxybutynin enantiomers and their primary active metabolite, N-desethyloxybutynin (DEO), are crucial for understanding their clinical effects and side-effect profiles. Stereoselective metabolism is evident following both oral and transdermal administration of racemic oxybutynin.[6]
Following oral administration, plasma concentrations of DEO, which also possesses antimuscarinic activity, significantly exceed those of the parent compound.[6] The formation of this active metabolite is thought to contribute to some of the systemic side effects of oxybutynin, such as dry mouth.[7][8]
Table 2: Relative Area Under the Curve (AUC) Values of Oxybutynin Enantiomers and Metabolites After Oral Administration of Racemic Oxybutynin
| Compound | Relative AUC | Reference |
| (R)-DEO | Highest | [6][9] |
| (S)-DEO | [6][9] | |
| (S)-OXY | [6][9] | |
| (R)-OXY | Lowest | [6][9] |
Mechanism of Action and Signaling Pathway
Oxybutynin functions as a competitive antagonist of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype located on the detrusor muscle of the bladder.[10][11][12] The binding of acetylcholine to these G-protein coupled receptors normally initiates a signaling cascade that leads to smooth muscle contraction.[13] By blocking this interaction, oxybutynin reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.[2][11]
Caption: Mechanism of action of Oxybutynin on the M3 muscarinic receptor signaling pathway.
Experimental Protocols
The evaluation of oxybutynin's efficacy and pharmacodynamics relies on a combination of in vitro and in vivo experimental models.
In Vitro Muscarinic Receptor Affinity Studies
-
Objective: To determine the binding affinity of (S)-Oxybutynin and racemic oxybutynin to different muscarinic receptor subtypes (M1, M2, and M3).
-
Methodology:
-
Tissue Preparation: Isolated tissue strips from various animal models are used, each expressing a predominant muscarinic receptor subtype:
-
M1: Rabbit vas deferens
-
M2: Guinea pig atria
-
M3: Guinea pig bladder[4]
-
-
Functional Assays: The tissues are placed in organ baths and stimulated electrically to induce contraction.
-
Drug Application: Increasing concentrations of the test compounds ((S)-Oxybutynin, (R)-Oxybutynin, and racemic oxybutynin) are added to the bath.
-
Data Analysis: The ability of each compound to inhibit the stimulated contractions is measured, and concentration-response curves are generated to calculate affinity constants (pA2 values).
-
In Vivo Urodynamic Studies
-
Objective: To assess the effects of the compounds on bladder function in a living organism.
-
Methodology:
-
Animal Model: Typically, rats or guinea pigs are used.[14][15]
-
Catheterization: A catheter is implanted into the bladder for saline infusion and pressure measurement.[14]
-
Cystometry: The bladder is slowly filled with saline at a constant rate, and intravesical pressure is continuously recorded to generate a cystometrogram.[15]
-
Drug Administration: The test compounds are administered intravenously or orally.[14]
-
Measured Parameters: Key urodynamic parameters include:
-
Micturition pressure (the peak pressure during voiding)
-
Bladder volume capacity (the volume at which voiding occurs)[14]
-
Frequency of bladder contractions
-
-
Caption: A simplified workflow for a typical in vivo urodynamic study.
Conclusion
The available evidence strongly suggests that the therapeutic efficacy of racemic oxybutynin in treating overactive bladder resides predominantly in the (R)-enantiomer. The (S)-enantiomer exhibits significantly lower antimuscarinic activity and therefore contributes minimally to the desired clinical effect.[4][5] These findings have significant implications for drug development, suggesting that the development of enantiomerically pure (R)-oxybutynin could potentially offer a therapeutic advantage by maximizing efficacy while potentially reducing the side-effect burden associated with the racemic mixture. Further clinical trials directly comparing the efficacy and tolerability of (R)-oxybutynin to racemic oxybutynin are warranted to fully elucidate its clinical potential.
References
- 1. A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 11. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Oxybutynin Hydrochloride: An In Vitro and In Vivo Correlation and Comparative Analysis for Overactive Bladder Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of (S)-Oxybutynin hydrochloride, a key stereoisomer in the treatment of overactive bladder (OAB). The following sections present quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to facilitate objective evaluation against alternative therapies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its comparators.
Table 1: In Vitro Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | Reference |
| (S)-Oxybutynin | - | - | - | [1][2] |
| (R)-Oxybutynin | Lower Affinity | Lower Affinity | Lower Affinity | [1][2] |
| Racemic Oxybutynin (B1027) | 14.3 | - | - | [3] |
| Tolterodine (B1663597) | - | Higher Affinity | Lower Affinity | [4] |
| Solifenacin | - | Lower Affinity | Higher Affinity | [5] |
Note: Specific Ki values for (S)-Oxybutynin at individual receptor subtypes were not consistently available in the reviewed literature; however, it is established that the (R)-enantiomer possesses significantly higher binding affinity.[1]
Table 2: In Vivo Efficacy in Animal Models of Overactive Bladder
| Compound | Animal Model | Key Efficacy Parameter | Result | Reference |
| (S)-Oxybutynin | Guinea Pig | Inhibition of Volume-Induced Bladder Contractions | Isomeric Potency Ratio ((S) vs (R)) ~21 | [1] |
| Racemic Oxybutynin | Rat | Bladder Capacity | No significant change at 0.1 ml/min infusion | [6][7] |
| Racemic Oxybutynin | Rat | Micturition Pressure | Dose-dependent decrease | [6][7] |
| Tolterodine | Rat | Bladder Capacity | No significant change | [6] |
| Solifenacin | Rat | Bladder Capacity | Significant increase | [8] |
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Human bladder detrusor and mucosa tissues are homogenized in a cold phosphate (B84403) buffer (50 mM). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.[9]
-
Radioligand Binding: Membranes are incubated with a specific concentration of a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the test compound (e.g., (S)-Oxybutynin).[10]
-
Incubation: The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Cystometry in a Rat Model of Overactive Bladder
Objective: To evaluate the in vivo efficacy of test compounds on bladder function.
Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a catheter is surgically implanted into the dome of the bladder. The catheter is exteriorized at the back of the neck.[9]
-
Cystometry Setup: After a recovery period, the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Bladder Filling and Voiding: Saline is infused into the bladder at a constant rate (e.g., 0.1 mL/min) to induce voiding contractions. Micturition pressure and bladder capacity (the volume of infused saline required to induce a voiding contraction) are continuously recorded.[6]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically intravenously or orally.
-
Data Acquisition: Cystometric parameters, including micturition pressure, bladder capacity, voiding frequency, and residual volume, are recorded before and after drug administration.
-
Data Analysis: Changes in the cystometric parameters following drug administration are calculated and compared between treatment groups and the vehicle control group to assess the compound's efficacy.
Signaling Pathway and In Vitro-In Vivo Correlation
The therapeutic effect of this compound in overactive bladder is primarily attributed to its antagonistic activity at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, located on the detrusor smooth muscle of the bladder.
Caption: Correlation of (S)-Oxybutynin's in vitro receptor binding to its in vivo therapeutic effect.
The diagram illustrates the logical flow from the in vitro assessment of (S)-Oxybutynin's activity to its ultimate in vivo therapeutic effect. The binding affinity determined in vitro is a key predictor of its ability to antagonize muscarinic receptors on the bladder smooth muscle. This antagonism inhibits the contractile signals mediated by acetylcholine, leading to muscle relaxation and an increase in bladder capacity, which are the desired therapeutic outcomes in the treatment of overactive bladder. The correlation between the in vitro potency (Ki) and the in vivo efficacy (e.g., increased bladder capacity) is a critical aspect of its pharmacological profile, although direct quantitative correlations can be complex and influenced by pharmacokinetic factors.
References
- 1. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxybutynin vs Solifenacin Comparison - Drugs.com [drugs.com]
- 6. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Urodynamic effects of intravesical oxybutynin chloride in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor binding characteristics in rat tissues after oral administration of oxybutynin and propiverine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of (S)- and (R)-Oxybutynin
A detailed examination of the stereoselective metabolism and disposition of oxybutynin (B1027) enantiomers reveals significant differences in their pharmacokinetic profiles, influencing both therapeutic efficacy and adverse effect profiles. This guide provides a comprehensive comparison of (S)- and (R)-oxybutynin pharmacokinetics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Oxybutynin, widely used for the treatment of overactive bladder, is a chiral compound administered as a racemic mixture of (R)- and (S)-enantiomers. The anticholinergic activity, which is the primary mechanism for its therapeutic effect, resides predominantly with the (R)-isomer.[1][2] Conversely, the (S)-enantiomer is reported to have lower antimuscarinic activity, potentially contributing to a better tolerability profile.[3][4] Understanding the distinct pharmacokinetic behaviors of these enantiomers is crucial for optimizing drug delivery and minimizing adverse effects, such as dry mouth, which is often attributed to its active metabolite, N-desethyloxybutynin (DEO).[2][5]
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of (S)- and (R)-oxybutynin, along with their primary active metabolite, N-desethyloxybutynin (DEO), exhibit notable differences depending on the route of administration. Oral administration subjects the drug to extensive first-pass metabolism, leading to significantly higher concentrations of the DEO metabolite compared to the parent compound.[6][7] In contrast, transdermal delivery systems bypass this initial metabolic process, resulting in a more favorable parent-to-metabolite ratio.[6][7]
Stereoselective metabolism is evident following both oral and transdermal administration.[6] After oral dosing, the plasma concentrations of DEO greatly exceed those of oxybutynin, with the relative area under the curve (AUC) values following the order of R-DEO > S-DEO > S-OXY > R-OXY.[6] Following transdermal administration, the plasma concentrations and pharmacokinetic parameters of the (R)-enantiomers of both oxybutynin and DEO are slightly lower than those of the (S)-enantiomers, with a relative AUC order of S-OXY > S-DEO > R-OXY > R-DEO.[6]
Table 1: Comparative Pharmacokinetic Parameters of (S)- and (R)-Oxybutynin and Metabolites (Oral Administration)
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R)-N-desethyloxybutynin | (S)-N-desethyloxybutynin |
| Relative AUC | Lowest | Higher than (R)-Oxybutynin | Highest | Lower than (R)-DEO |
| Mean AUC Ratio (DEO/OXY) | 8.93 | 3.25 | - | - |
Data synthesized from Zobrist et al. (2001)[6]
Table 2: Comparative Pharmacokinetic Parameters of (S)- and (R)-Oxybutynin and Metabolites (Transdermal Administration)
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R)-N-desethyloxybutynin | (S)-N-desethyloxybutynin |
| Relative AUC | Lower than (S)-Oxybutynin & (S)-DEO | Highest | Lowest | Higher than (R)-Oxybutynin & (R)-DEO |
| AUC Ratio (DEO/OXY) | < 1 | < 1 | - | - |
Data synthesized from Zobrist et al. (2001)[6]
Experimental Protocols
The characterization of the pharmacokinetic profiles of (S)- and (R)-oxybutynin involves well-defined clinical study protocols. A representative experimental design is a randomized, open-label, two-way crossover study.[6]
Study Population: Healthy male and female adult subjects.
Drug Administration:
-
Oral: A single 5 mg immediate-release tablet of racemic oxybutynin.[6]
-
Transdermal: A single transdermal system applied for a 96-hour period.[6]
Blood Sampling:
-
Oral: Blood samples are collected at regular intervals for up to 6 hours after administration.[6]
-
Transdermal: Blood samples are collected for up to 108 hours after the application of the transdermal system.[6]
Bioanalytical Method:
-
Plasma concentrations of the (R)- and (S)-enantiomers of oxybutynin and N-desethyloxybutynin are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
Visualizing Experimental and Metabolic Pathways
To better illustrate the processes involved in pharmacokinetic analysis and the metabolic fate of oxybutynin, the following diagrams are provided.
Figure 1: A generalized workflow for a clinical pharmacokinetic study.
Oxybutynin undergoes metabolism primarily through the cytochrome P450 enzyme system, particularly CYP3A4.[8] The main metabolic pathways include N-deethylation and N-oxidation.[9]
Figure 2: Primary metabolic pathways of oxybutynin.
References
- 1. ijepjournal.com [ijepjournal.com]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison: (S)-Oxybutynin and Tolterodine in the Treatment of Overactive Bladder
A comprehensive analysis for researchers and drug development professionals.
(S)-Oxybutynin and tolterodine (B1663597) are both established antimuscarinic agents utilized in the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. While both drugs target muscarinic receptors to alleviate symptoms, they exhibit distinct pharmacological profiles. This guide provides a detailed, data-driven comparison of their performance, supported by experimental evidence, to inform research and development in this therapeutic area. A key consideration is that the anticholinergic activity of racemic oxybutynin (B1027) resides predominantly in the (R)-enantiomer, with the (S)-enantiomer being significantly less potent.
Mechanism of Action and Receptor Selectivity
Both (S)-Oxybutynin and tolterodine exert their therapeutic effects by antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs) in the bladder detrusor muscle. The M3 receptor subtype is the primary mediator of detrusor muscle contraction. By blocking this receptor, these drugs inhibit involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.
However, their selectivity profiles across the five muscarinic receptor subtypes (M1-M5) differ. Racemic oxybutynin displays a degree of selectivity for M1 and M3 receptors over the M2 subtype.[1] In contrast, tolterodine is considered a relatively non-selective muscarinic antagonist.[1] The clinical implications of these differences in selectivity are a subject of ongoing research, particularly concerning the side-effect profiles of these drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing (S)-Oxybutynin and tolterodine.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| (R)-Oxybutynin | 6.2 | 6.3 | <6 | 6.8 | <6 |
| (S)-Oxybutynin | - | - | - | - | - |
| Tolterodine | 8.5 | 8.2 | 7.9 | 8.7 | 8.3 |
Note: Data for (S)-Oxybutynin is limited as the (R)-enantiomer is the pharmacologically active component. Data for racemic oxybutynin is often reported, with the understanding that the (R)-enantiomer drives the activity.
Table 2: Pharmacokinetic Parameters
| Parameter | (S)-Oxybutynin (Oral) | Tolterodine (Oral) |
| Bioavailability (%) | Low (~6% for racemate) | 10-70% |
| Time to Peak (Tmax, h) | ~1 (for racemate) | 1-2 |
| Half-life (t1/2, h) | 2-3 (for racemate) | 2-3 |
| Metabolism | Extensive first-pass (CYP3A4) | Extensive (CYP2D6, CYP3A4) |
| Active Metabolite | N-desethyloxybutynin (DEO) | 5-hydroxymethyl tolterodine |
Table 3: Clinical Efficacy in Overactive Bladder (Immediate-Release Formulations)
| Efficacy Endpoint | Oxybutynin (5 mg tid) | Tolterodine (2 mg bid) |
| Reduction in Micturition Frequency/24h | ~19.5% | ~21% |
| Reduction in Incontinence Episodes/24h | ~71% | ~47% |
| Increase in Volume Voided/Micturition | ~31% | ~27% |
Note: Clinical trial data often uses racemic oxybutynin. Some studies suggest a marginal efficacy advantage for oxybutynin, particularly extended-release formulations, though overall efficacy is considered comparable.[2][3][4]
Table 4: Incidence of Common Adverse Events
| Adverse Event | Oxybutynin | Tolterodine |
| Dry Mouth | 28.1% - 87% | 23.1% - 61% |
| Constipation | 4.8% - 9.0% | 9.0% |
| Dizziness | 3.8% - 4.8% | 3.8% |
| Headaches | - | 15.4% |
| Blurred Vision | Reported | Reported |
Note: Tolterodine is generally better tolerated than oxybutynin, with a significantly lower incidence and intensity of dry mouth being a key differentiator.[2][3][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: M3 Muscarinic Receptor Signaling Pathway in Detrusor Muscle.
References
- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. A comparison of extended-release oxybutynin and tolterodine for treatment of overactive bladder in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
(S)-Oxybutynin Hydrochloride: A Comparative Analysis of Experimental Findings for Overactive Bladder
A detailed guide for researchers, scientists, and drug development professionals on the reproducibility and comparative efficacy of (S)-Oxybutynin hydrochloride for the treatment of overactive bladder (OAB).
This compound, the levorotatory enantiomer of oxybutynin (B1027), is a muscarinic receptor antagonist used to treat overactive bladder. The rationale for its development stems from the understanding that the therapeutic anticholinergic effects of racemic oxybutynin reside primarily in the (R)-enantiomer, while the adverse effects, such as dry mouth and constipation, are attributed to both enantiomers but are less pronounced with the (S)-isomer. This guide provides a comparative overview of the experimental findings related to this compound, its racemic parent compound, and other therapeutic alternatives for OAB, with a focus on reproducibility of experimental data.
Comparative Efficacy and Safety
The clinical efficacy of anticholinergic agents for OAB is typically evaluated based on the reduction in micturition frequency, urgency episodes, and incontinence episodes. Safety is primarily assessed by the incidence and severity of adverse events, with dry mouth and constipation being the most common. While direct head-to-head clinical trial data for this compound against all comparators is limited, the following tables summarize available data for racemic oxybutynin and other key OAB medications, providing a basis for comparison.
Table 1: Comparison of Efficacy of Oral Anticholinergic Medications for Overactive Bladder
| Medication | Change in Micturitions per 24h | Change in Incontinence Episodes per 24h | Patient-Reported Improvement/Cure |
| Oxybutynin (racemic) | -1.0 to -2.9 | -1.5 to -2.8 | 50% - 75% |
| Tolterodine | -1.2 to -2.5 | -1.2 to -2.1 | 48% - 71% |
| Solifenacin | -1.6 to -3.0 | -1.5 to -2.0 | 60% - 78% |
| Placebo | -0.7 to -1.8 | -0.9 to -1.5 | 33% - 51% |
Data compiled from multiple clinical trials and meta-analyses. The range reflects variability across studies.
Table 2: Comparison of Common Adverse Events of Oral Anticholinergic Medications
| Medication | Dry Mouth Incidence | Constipation Incidence | Blurred Vision Incidence |
| Oxybutynin (racemic) | 28% - 83% | 6% - 15% | 2% - 10% |
| Tolterodine | 23% - 61% | 6% - 8% | 1% - 5% |
| Solifenacin | 11% - 35% | 5% - 13% | 4% - 5% |
| Placebo | 4% - 11% | 2% - 6% | 1% - 2% |
Data compiled from multiple clinical trials and meta-analyses. The range reflects variability across studies and formulations (immediate-release vs. extended-release).
Alternative Therapies: Beta-3 Adrenergic Agonists
A newer class of drugs for OAB, the beta-3 adrenergic agonists, work by relaxing the detrusor muscle. These agents have a different side-effect profile compared to anticholinergics.
Table 3: Efficacy and Safety of Beta-3 Agonists
| Medication | Change in Micturitions per 24h | Change in Incontinence Episodes per 24h | Common Adverse Events |
| Mirabegron | -1.4 to -1.9 | -1.1 to -1.5 | Hypertension, nasopharyngitis, urinary tract infection |
| Vibegron | -1.8 to -2.1 | -1.6 to -1.8 | Headache, nasopharyngitis, diarrhea |
| Placebo | -1.0 to -1.3 | -0.9 to -1.1 | Similar to active treatment groups |
Discussion on Reproducibility
The reproducibility of experimental findings in both preclinical and clinical research is a cornerstone of scientific validation. In the context of this compound and other OAB treatments, several factors can influence the variability of results.
Preclinical Studies: In animal models of OAB, factors such as the choice of species and strain, the method of inducing bladder overactivity, and the specifics of the cystometry protocol can all contribute to variability in outcomes. Standardization of these models and detailed reporting of methodologies are crucial for improving reproducibility.
Clinical Trials: In human studies, patient population characteristics (age, gender, comorbidities), study design (randomization, blinding), and the use of patient-reported outcomes can lead to variations in results. The significant placebo effect observed in OAB trials further complicates the interpretation of efficacy data and highlights the importance of well-controlled studies.
While direct studies on the reproducibility of this compound findings are scarce, the known pharmacokinetic and pharmacodynamic differences between the enantiomers of oxybutynin suggest that studies focusing specifically on the (S)-enantiomer are warranted to provide a clearer picture of its clinical profile.
Experimental Protocols
To facilitate the replication and validation of key experimental findings, detailed protocols for two fundamental assays in OAB research are provided below.
In Vitro Muscarinic Receptor Binding Assay
This assay is used to determine the binding affinity of this compound and other compounds to muscarinic receptors.
Objective: To quantify the binding of a test compound to muscarinic receptor subtypes (M1, M2, M3, M4, M5).
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Unlabeled antagonist (e.g., atropine) for determining non-specific binding.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the test compound and radioligand to the desired concentrations in assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, radioligand, and either the test compound (for competition binding) or buffer (for total binding). For non-specific binding, add the radioligand and a high concentration of an unlabeled antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Urodynamic Evaluation (Cystometry) in a Rodent Model of OAB
This in vivo model is used to assess the effect of this compound on bladder function.
Objective: To measure changes in bladder pressure, capacity, and voiding frequency in response to drug administration in an animal model of overactive bladder.
Animals: Female Sprague-Dawley rats.
Materials:
-
This compound and vehicle control.
-
Anesthesia (e.g., urethane).
-
Bladder catheter (e.g., PE-50 tubing).
-
Infusion pump.
-
Pressure transducer and data acquisition system.
-
Metabolic cage for urine collection.
Procedure:
-
Surgical Preparation: Anesthetize the rat. Make a midline abdominal incision to expose the bladder. Insert a catheter into the dome of the bladder and secure it with a purse-string suture. Tunnel the catheter subcutaneously to the back of the neck and exteriorize it. Close the abdominal incision.
-
Recovery: Allow the animal to recover from surgery for a designated period (e.g., 3-5 days).
-
Cystometry: On the day of the experiment, place the conscious, unrestrained rat in a metabolic cage. Connect the exteriorized bladder catheter to an infusion pump and a pressure transducer.
-
Baseline Recording: Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr) and record the intravesical pressure. Allow for several voiding cycles to establish a stable baseline.
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal, oral gavage).
-
Post-treatment Recording: Continue the saline infusion and record the cystometric parameters for a defined period after drug administration.
-
Data Analysis: Analyze the urodynamic traces to determine key parameters such as bladder capacity (volume at which voiding occurs), voiding pressure, intercontraction interval, and the frequency of non-voiding contractions. Compare the pre- and post-treatment values to assess the drug's effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in bladder contraction and the general workflows for the experimental protocols described above.
Caption: Muscarinic M3 receptor signaling pathway in detrusor smooth muscle.
Caption: General experimental workflows for in vitro and in vivo studies.
Benchmarking (S)-Oxybutynin Hydrochloride: A Comparative Guide for Researchers
(S)-Oxybutynin hydrochloride , an enantiomer of the widely prescribed anticholinergic agent oxybutynin (B1027), offers a distinct pharmacological profile with potential therapeutic advantages. This guide provides a comprehensive comparison of this compound against its racemic counterpart and other known standards for the treatment of overactive bladder (OAB). The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors.[1] This action relaxes the detrusor smooth muscle of the bladder, thereby increasing bladder capacity and reducing the frequency of uninhibited contractions associated with OAB.[2][3] Oxybutynin displays a higher affinity for M1 and M3 muscarinic receptor subtypes compared to other subtypes.[4] The anticholinergic activity, which is responsible for both the therapeutic effects and the common side effects, resides predominantly in the (R)-enantiomer.[1][4]
The primary active metabolite of oxybutynin, N-desethyloxybutynin (DEO), is formed through first-pass metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] DEO also exhibits significant antimuscarinic activity and is believed to be a major contributor to the anticholinergic side effects, such as dry mouth.[5]
Comparative Performance Data
The therapeutic utility of (S)-Oxybutynin is benchmarked against its (R)-enantiomer, the racemic mixture, and other antimuscarinic agents like tolterodine (B1663597) and darifenacin (B195073).
Enantiomer Comparison: (S)-Oxybutynin vs. (R)-Oxybutynin
Pharmacological studies have demonstrated a clear stereoselectivity in the antimuscarinic effects of oxybutynin enantiomers. The (R)-enantiomer is significantly more potent in its anticholinergic activity than the (S)-enantiomer.[6]
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | Isomeric Potency Ratio ((S)/(R)) | Reference |
| M1 Receptor Affinity | High | Low | 12-88 | [6] |
| M2 Receptor Affinity | Moderate | Low | 12-88 | [6] |
| M3 Receptor Affinity | High | Low | 12-88 | [6] |
| In vivo Bladder Contraction Inhibition | High | Low | ~21 | [6] |
| Mydriasis (Pupil Dilation) | High | Low | ~136 | [6] |
| Salivary Gland Secretion Inhibition | High | Low | ~30 | [6] |
Comparison with Other Antimuscarinic Agents
Clinical trials have compared the efficacy and tolerability of oxybutynin with other drugs for OAB, such as tolterodine and darifenacin.
| Parameter | Extended-Release Oxybutynin (10 mg/day) | Tolterodine Tartrate (4 mg/day) | Reference |
| Reduction in Urge Incontinence Episodes | More effective | Less effective | [7][8] |
| Reduction in Total Incontinence Episodes | More effective | Less effective | [7][8] |
| Incidence of Dry Mouth | Similar | Similar | [7] |
| Parameter | Oxybutynin | Darifenacin | Reference |
| Effect on Salivary Flow | Significant reduction | Less significant reduction | [9] |
| Incidence of Dry Mouth | Higher | Lower | [10] |
| Urodynamic Parameter Improvement | Comparable | Comparable | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of comparative data.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of (S)-Oxybutynin, (R)-Oxybutynin, and other antimuscarinic agents to different muscarinic receptor subtypes (M1, M2, M3, M4, M5).
Methodology:
-
Receptor Preparation: Human cloned muscarinic receptors expressed in a suitable cell line (e.g., Chinese Hamster Ovary cells) are used. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: The assay is performed by incubating the cell membranes with a specific radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Competition Assay: Increasing concentrations of the test compounds ((S)-Oxybutynin, (R)-Oxybutynin, etc.) are added to compete with the radioligand for binding to the receptors.
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[11]
In Vitro Functional Assays on Isolated Bladder Tissue
Objective: To assess the functional antagonist activity of the compounds on bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Strips of detrusor muscle are dissected from animal bladders (e.g., guinea pig).
-
Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: Muscle contractions are induced by adding a muscarinic agonist, such as carbachol.
-
Antagonist Activity: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of the test compounds.
-
Data Analysis: The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[6]
Visualizations
Signaling Pathway of Oxybutynin in Detrusor Muscle
Caption: Mechanism of oxybutynin's antagonism at the M3 muscarinic receptor in detrusor smooth muscle.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comprehensive benchmarking of this compound.
References
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. droracle.ai [droracle.ai]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of extended-release oxybutynin and tolterodine for treatment of overactive bladder in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is extended-release oxybutynin (Ditropan XL) or tolterodine (Detrol) more effective in the treatment of an overactive bladder? | MDedge [mdedge.com]
- 9. Comparison of darifenacin and oxybutynin in patients with overactive bladder: assessment of ambulatory urodynamics and impact on salivary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enablex vs. Ditropan XL for Overactive Bladder: Important Differences and Potential Risks. [goodrx.com]
- 11. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (S)-Oxybutynin Hydrochloride: A Guide for Laboratory Professionals
Proper disposal of (S)-Oxybutynin hydrochloride is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information and procedural steps for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Important Disclaimer: The following procedures are based on general safety data sheets. Disposal of chemical waste is subject to stringent local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste management company to ensure full compliance.
General Disposal Principles
This compound is a chemical that requires careful handling and disposal. The primary principle is to prevent its release into the environment. Waste material should not be disposed of down the drain or in regular trash.[1] All disposal methods must adhere to official regulations.[2]
Pre-Disposal Handling and Storage
Before disposal, this compound waste must be handled and stored safely to minimize exposure and prevent accidental release.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and any relevant hazard warnings.
-
Containment: Use a suitable, closed container for storing the waste.[3] Ensure the container is in good condition and properly sealed to prevent leaks or spills.
-
Storage Location: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[1]
-
Cleanup: For minor spills, use dry clean-up procedures to avoid generating dust.[1] Sweep up the material and place it into a suitable, closed container for disposal.[3] Dampening the material with water may be used to prevent dusting before sweeping.[1]
-
Decontamination: Clean the spill area thoroughly.
Recommended Disposal Method
The recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.[4][5]
Chemical Incineration:
A common and effective method for the disposal of pharmaceutical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5] This process ensures the complete destruction of the compound. It may be possible to dissolve or mix the material with a combustible solvent before incineration.[5] This procedure should only be carried out by a licensed waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-Oxybutynin hydrochloride
This guide provides immediate safety, handling, and disposal information for laboratory professionals working with (S)-Oxybutynin hydrochloride. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). |
| Skin Protection | Chemical-resistant gloves (inspect before use). A lab coat, chemical-resistant apron, or full-body protection may be necessary to prevent skin contact. | Follow EN374 standards for gloves. |
| Respiratory Protection | An effective dust mask or a NIOSH/MSHA approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or where dust formation is likely. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in accordance with good industrial hygiene and safety practices.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Ensure adequate ventilation, preferably with local exhaust ventilation, where dust may be generated.
-
Wash hands thoroughly before breaks and at the end of the workday.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains.
-
Waste materials should be placed in suitable, closed containers for disposal. It is advisable to consult with a licensed professional waste disposal service to ensure proper disposal.
Experimental Protocols
Accidental Release Measures: In the event of a spill, follow these procedural steps:
-
Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential staff. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined in the table above, including respiratory protection.
-
Containment and Cleanup:
-
For minor spills, use dry clean-up procedures to avoid generating dust. You can gently dampen the spilled solid with water to prevent it from becoming airborne.
-
Sweep or vacuum up the spilled material. If using a vacuum, it must be fitted with a HEPA filter.
-
Place the collected material into a suitable, labeled, and closed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contained waste and any contaminated cleaning materials according to established disposal protocols.
First Aid Procedures:
-
General Advice: In case of exposure, consult a physician and show them the Safety Data Sheet (SDS).
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.
Chemical Spill Response Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
